3-Chloro-2-fluorophenylhydrazine hydrochloride
Description
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Properties
IUPAC Name |
(3-chloro-2-fluorophenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2.ClH/c7-4-2-1-3-5(10-9)6(4)8;/h1-3,10H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYLYPMRIHFEQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648649 | |
| Record name | (3-Chloro-2-fluorophenyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
517920-75-1 | |
| Record name | Hydrazine, (3-chloro-2-fluorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=517920-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chloro-2-fluorophenyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-chloro-2-fluorophenyl)hydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of 3-Chloro-2-fluorophenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 3-Chloro-2-fluorophenylhydrazine hydrochloride. The information is curated for researchers, scientists, and professionals involved in drug development who may utilize this compound as a key starting material or intermediate in the synthesis of novel therapeutic agents.
Core Physical and Chemical Properties
This compound is a substituted phenylhydrazine derivative that serves as a valuable building block in organic synthesis, particularly in the construction of indole ring systems found in many biologically active molecules. A summary of its key physical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆ClFN₂ · HCl | [1] |
| Molecular Weight | 197.04 g/mol | [2] |
| Appearance | White solid crystalline powder | [1] |
| Melting Point | Approximately 160-165 °C | [1] |
| Solubility | Soluble in water; insoluble in non-polar solvents like petroleum ether and ether. | [1] |
Experimental Protocols
Melting Point Determination
The melting point of an organic solid is a crucial indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range can indicate the presence of impurities.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
A small sample of this compound is finely ground using a mortar and pestle.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range constitutes the melting point.
Solubility Assessment
The solubility of a hydrochloride salt is a critical parameter in drug development, influencing its formulation and bioavailability. A common method for determining solubility is the shake-flask method.
Apparatus:
-
Analytical balance
-
Volumetric flasks
-
Conical flasks with stoppers
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
Procedure:
-
An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, various buffers) in a conical flask.
-
The flask is sealed and placed in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, the suspension is allowed to settle, and a sample is withdrawn and centrifuged to separate the undissolved solid.
-
The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical technique, such as HPLC or UV-Vis spectrophotometry.
-
This process is repeated with different solvents to determine the solubility profile.
Synthesis and Application in Drug Discovery
This compound is a key precursor in the synthesis of various heterocyclic compounds, most notably indoles, via the Fischer indole synthesis. This reaction is a cornerstone in the development of numerous pharmaceuticals.
General Synthesis of this compound
A common laboratory-scale synthesis involves a two-step process starting from 3-chloro-2-fluoroaniline.[1]
References
An In-depth Technical Guide to 3-Chloro-2-fluorophenylhydrazine Hydrochloride
This technical guide provides a comprehensive overview of 3-Chloro-2-fluorophenylhydrazine hydrochloride, a key intermediate in synthetic chemistry, particularly for the development of novel pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, properties, synthesis, and applications.
Chemical Structure and Identification
This compound is a substituted phenylhydrazine salt. The presence of both chlorine and fluorine atoms on the phenyl ring significantly influences its reactivity and the properties of its downstream products.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 517920-75-1 | [1][2] |
| Molecular Formula | C₆H₇Cl₂FN₂ | [1][2] |
| Molecular Weight | 197.04 g/mol | [1][2] |
| Appearance | White to pink or beige-brown powder | [1] |
| Melting Point | 195-200 °C (decomposes) | [1] |
| Solubility | Soluble in water | [1] |
Synthesis
Experimental Protocol: Synthesis of this compound
Step 1: Diazotization of 3-Chloro-2-fluoroaniline
Figure 2: Workflow for the diazotization of 3-Chloro-2-fluoroaniline.
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-chloro-2-fluoroaniline.
-
Add a mixture of concentrated hydrochloric acid and water, and stir until the aniline salt is fully dissolved.
-
Cool the solution to 0-5 °C using an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes at 0-5 °C to ensure complete diazotization. The resulting solution of 3-chloro-2-fluorobenzenediazonium chloride is used directly in the next step.
Step 2: Reduction of the Diazonium Salt
References
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. CN106831481A - A kind of synthetic method of substituted phenylhydrazines and its salt - Google Patents [patents.google.com]
- 4. EP0187285A2 - Process for the preparation of substituted phenyl hydrazines - Google Patents [patents.google.com]
- 5. scite.ai [scite.ai]
Synthesis of 3-Chloro-2-fluorophenylhydrazine hydrochloride from 3-chloro-2-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 3-Chloro-2-fluorophenylhydrazine hydrochloride, a key intermediate in pharmaceutical and agrochemical research, from 3-chloro-2-fluoroaniline. The described synthesis is a robust two-step process involving diazotization of the aniline precursor followed by reduction of the resulting diazonium salt. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and experimental workflow to aid in laboratory-scale production.
Overview of the Synthetic Pathway
The conversion of 3-chloro-2-fluoroaniline to this compound proceeds via two primary chemical transformations:
-
Diazotization: The primary aromatic amine, 3-chloro-2-fluoroaniline, is reacted with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid, typically hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding 3-chloro-2-fluorobenzenediazonium chloride salt.[1][2][3] This intermediate is highly reactive and is typically used immediately in the subsequent step without isolation.[3]
-
Reduction: The diazonium salt is then reduced to the desired phenylhydrazine derivative. Various reducing agents can be employed for this transformation, with stannous chloride in the presence of hydrochloric acid being a common and effective choice.[4][5] Other reducing systems, such as sodium sulfite or sodium bisulfite, can also be utilized.[1][6] The final product is isolated as its hydrochloride salt, which often improves stability and ease of handling.
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of a closely related isomer, (4-chloro-2-fluorophenyl)hydrazine hydrochloride. This data provides a benchmark for the expected yield and purity of the target compound, this compound.
| Parameter | Value | Reference |
| Purity | 97.2% | [7] |
| Yield | 97.2% | [7] |
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of substituted phenylhydrazines.[4][5] Researchers should conduct a thorough risk assessment prior to performing any experimental work.
Materials and Equipment
-
Reactants: 3-chloro-2-fluoroaniline, Sodium nitrite (NaNO₂), Concentrated hydrochloric acid (HCl), Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Solvents: Deionized water, Ethanol
-
Equipment: Jacketed reaction vessel with overhead stirrer, Thermometer, Dropping funnel, Beaker, Buchner funnel, Filtration flask, pH meter/paper, Ice bath.
Step-by-Step Synthesis Protocol
Step 1: Diazotization of 3-chloro-2-fluoroaniline
-
In a jacketed reaction vessel equipped with an overhead stirrer and a thermometer, prepare a solution of concentrated hydrochloric acid in deionized water.
-
Cool the acidic solution to 0-5 °C using an ice bath.
-
Slowly add 3-chloro-2-fluoroaniline to the cold acid solution with continuous stirring to form a fine slurry of the aniline hydrochloride salt.
-
In a separate beaker, prepare a solution of sodium nitrite in deionized water.
-
Add the sodium nitrite solution dropwise to the stirred aniline hydrochloride slurry via a dropping funnel, maintaining the internal temperature between 0 °C and 5 °C. The rate of addition should be controlled to prevent a rise in temperature due to the exothermic nature of the reaction.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30-60 minutes to ensure complete formation of the 3-chloro-2-fluorobenzenediazonium chloride solution. The completion of the diazotization can be checked using starch-iodide paper (a blue-black color indicates excess nitrous acid).
Step 2: Reduction of the Diazonium Salt and Isolation of the Product
-
In a separate large reaction vessel, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid. Cool this solution to 0-5 °C in an ice bath with stirring.
-
Slowly add the cold diazonium salt solution prepared in Step 1 to the stannous chloride solution. The addition should be done portion-wise or via a dropping funnel, ensuring the temperature of the reduction mixture is maintained below 10 °C.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours. The this compound will precipitate out of the solution as a solid.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a small amount of cold, saturated sodium chloride solution to remove any unreacted starting materials and inorganic salts.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
Dry the purified this compound product under vacuum at a low temperature to a constant weight.
Visualizations
Synthetic Pathway
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow
Caption: Workflow diagram for the synthesis of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. Diazotisation [organic-chemistry.org]
- 3. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 4. scite.ai [scite.ai]
- 5. prepchem.com [prepchem.com]
- 6. CN106831481A - A kind of synthetic method of substituted phenylhydrazines and its salt - Google Patents [patents.google.com]
- 7. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
Technical Guide: Properties and Applications of (3-Chloro-2-fluorophenyl)hydrazine hydrochloride (CAS 517920-75-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Chloro-2-fluorophenyl)hydrazine hydrochloride, identified by CAS number 517920-75-1, is a substituted phenylhydrazine derivative that serves as a critical intermediate in synthetic organic and medicinal chemistry. Its unique substitution pattern, featuring both chloro and fluoro groups on the phenyl ring, makes it a valuable building block for the synthesis of a diverse range of heterocyclic compounds with significant biological activities. This technical guide provides a comprehensive overview of the properties, synthesis applications, and biological relevance of molecules derived from this precursor, with a focus on experimental details to support research and development endeavors.
Chemical and Physical Properties
The fundamental properties of (3-Chloro-2-fluorophenyl)hydrazine hydrochloride are summarized in the table below, providing essential information for its handling, storage, and use in chemical reactions.
| Property | Value | Reference |
| CAS Number | 517920-75-1 | |
| IUPAC Name | (3-chloro-2-fluorophenyl)hydrazine hydrochloride | |
| Synonyms | 2-Fluoro-3-chlorophenylhydrazine hydrochloride, 1-(3-chloro-2-fluorophenyl)hydrazine hydrochloride | |
| Molecular Formula | C₆H₇Cl₂FN₂ | |
| Molecular Weight | 197.04 g/mol | |
| Appearance | White to off-white solid | [1] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [1] |
Applications in Organic Synthesis
(3-Chloro-2-fluorophenyl)hydrazine hydrochloride is a key precursor in the synthesis of complex heterocyclic structures, most notably indole and pyrazole derivatives. These scaffolds are of high interest in drug discovery due to their prevalence in biologically active molecules.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system. It involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. (3-Chloro-2-fluorophenyl)hydrazine hydrochloride is an ideal substrate for creating indoles with specific substitutions on the benzene ring, which can significantly influence their pharmacological properties.
This protocol outlines the synthesis of a tetracyclic indole derivative, a core structure in compounds targeting serotonin receptors.[2]
Step A: Hydrazine Formation
-
This step is assumed to have been carried out to produce the starting material, (3-Chloro-2-fluorophenyl)hydrazine hydrochloride.
Step B: Cyclization
-
A solution of (3-chloro-2-fluorophenyl)hydrazine hydrochloride (3.35 g, 17.0 mmol) and 4-piperidone hydrochloride monohydrate (2.6 g, 17.0 mmol) is prepared in isopropanol (50.0 mL).
-
The reaction mixture is stirred at 20°C.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product, a substituted tetrahydro-1H-pyrido[4,3-b]indole, is isolated.
Note: The patent provides a general scheme, and further optimization of reaction time and purification methods may be required.
Pyrazole Synthesis
Substituted pyrazoles are another class of heterocyclic compounds with a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. (3-Chloro-2-fluorophenyl)hydrazine hydrochloride can be used in condensation reactions to form the pyrazole ring.
This protocol details the synthesis of a substituted pyrazole that can serve as a precursor for more complex molecules, such as Factor XIa inhibitors.[3]
-
A suspension of (3-chloro-2-fluorophenyl)hydrazine hydrochloride (0.500 g, 2.54 mmol), (E)-ethyl 2-cyano-3-ethoxyacrylate (0.472 g, 2.79 mmol), and triethylamine (0.707 mL, 5.08 mmol) is prepared in ethanol (2.54 mL).
-
The reaction mixture is heated to 85°C.
-
The reaction is monitored, and after 4.5 hours, it is stopped and cooled to room temperature.
-
The product, Ethyl 5-amino-1-(3-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylate, is then isolated and purified.
Biological Significance and Experimental Evaluation
Derivatives of (3-Chloro-2-fluorophenyl)hydrazine hydrochloride have been investigated for their potential as therapeutic agents targeting a variety of biological pathways.
Serotonin Receptor Modulation
Substituted tetrahydro-1H-pyrido[4,3-b]indoles, synthesized from the title compound, are known to interact with serotonin receptors and have potential applications in treating disorders related to this system.[2]
This assay is used to assess the effect of compounds on food consumption, a behavior modulated by the serotonin system.[4]
-
Animal Model: Fischer 344 rats are used.
-
Training: The rats are trained on a fixed ratio three (FR3) response paradigm, where they must press a bar three consecutive times to receive a food pellet.
-
Dosing: The test compound is administered orally to the rats.
-
Monitoring: The number of bar presses is monitored electronically throughout the dark cycle, which is the most active feeding period for rats.
-
Analysis: A reduction in the number of bar presses compared to a control group indicates that the compound may reduce food consumption.
Factor XIa Inhibition
Pyrazole derivatives synthesized from (3-Chloro-2-fluorophenyl)hydrazine hydrochloride have been explored as inhibitors of Factor XIa, a key enzyme in the coagulation cascade, making them potential anticoagulant agents for the treatment of thromboembolic disorders.[3]
A typical in vitro assay to measure the inhibition of Factor XIa would involve the following steps:
-
Reagents: Human Factor XIa, a fluorogenic or chromogenic substrate for Factor XIa, and a suitable buffer (e.g., Tris-HCl with salts and a carrier protein).
-
Procedure: a. The test compound is serially diluted in the assay buffer. b. A fixed concentration of Factor XIa is incubated with the various concentrations of the test compound for a predetermined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C). c. The enzymatic reaction is initiated by the addition of the fluorogenic or chromogenic substrate. d. The rate of substrate cleavage is monitored over time by measuring the change in fluorescence or absorbance.
-
Data Analysis: The rate of reaction at each compound concentration is compared to the rate of the uninhibited enzyme. The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme's activity) is then calculated.
Autotaxin Inhibition
Compounds derived from (3-Chloro-2-fluorophenyl)hydrazine hydrochloride have also been investigated as inhibitors of autotaxin (ATX), an enzyme involved in the production of lysophosphatidic acid (LPA).[1] LPA is a signaling molecule implicated in various pathological processes, including cancer and inflammation.
An assay to determine the inhibitory activity of a compound against autotaxin would typically follow these steps:
-
Reagents: Recombinant human autotaxin, a substrate such as lysophosphatidylcholine (LPC), and a detection reagent to quantify the product (e.g., choline, which can be measured using a choline oxidase-coupled reaction).
-
Procedure: a. The test compound is prepared in a series of dilutions. b. Autotaxin and the test compound are pre-incubated in an appropriate assay buffer. c. The enzymatic reaction is started by adding the LPC substrate. d. The reaction is allowed to proceed for a specific time at a controlled temperature. e. The reaction is stopped, and the amount of product formed is quantified using a suitable detection method (e.g., colorimetric or fluorometric).
-
Data Analysis: The activity of autotaxin in the presence of the inhibitor is compared to the activity of the enzyme alone. The IC₅₀ value is determined by plotting the percent inhibition against the compound concentration.
Conclusion
(3-Chloro-2-fluorophenyl)hydrazine hydrochloride (CAS 517920-75-1) is a versatile and valuable building block for the synthesis of a variety of heterocyclic compounds with significant potential in drug discovery. Its utility in the Fischer indole synthesis and pyrazole formation allows for the creation of diverse molecular scaffolds that can be further elaborated to target a range of biological pathways. The detailed experimental protocols provided in this guide for both the synthesis and biological evaluation of derived compounds are intended to facilitate further research and development in this promising area of medicinal chemistry. As with all chemical research, appropriate safety precautions should be taken when handling this compound and its derivatives.
References
- 1. WO2015048301A1 - Autotaxin inhibitor compounds - Google Patents [patents.google.com]
- 2. US20070027178A1 - Substituted tetrahydro-1H-pyrido[4,3-b]indoles as serotonin receptors agonists and antagonists - Google Patents [patents.google.com]
- 3. WO2013022818A1 - Novel macrocycles as factor xia inhibitors - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Purity Analysis of 3-Chloro-2-fluorophenylhydrazine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and considerations for the purity analysis of 3-Chloro-2-fluorophenylhydrazine hydrochloride, a key intermediate in pharmaceutical synthesis. This document outlines potential impurities, and details analytical techniques for their identification and quantification, and offers protocols to ensure the quality and consistency of this critical raw material.
Introduction
This compound (C₆H₆ClFN₂·HCl) is a substituted phenylhydrazine derivative increasingly utilized as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The purity of this starting material is paramount, as impurities can directly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide details a multi-faceted approach to purity analysis, incorporating chromatographic and spectroscopic techniques to provide a comprehensive impurity profile.
Potential Impurities
The impurity profile of this compound can be influenced by the synthetic route and storage conditions. Common impurities may include starting materials, intermediates, by-products of the manufacturing process, and degradation products. A typical synthesis involves the diazotization of 3-chloro-2-fluoroaniline followed by reduction.
Potential Process-Related Impurities:
-
Starting Material: 3-Chloro-2-fluoroaniline
-
Positional Isomers: Isomers of this compound (e.g., 2-Chloro-3-fluorophenylhydrazine hydrochloride, 4-Chloro-2-fluorophenylhydrazine hydrochloride) which can arise from impurities in the aniline starting material.
-
By-products: Compounds formed from incomplete reactions or side reactions during the diazotization or reduction steps.
-
Residual Solvents: Solvents used during the synthesis and purification process.
Potential Degradation Products:
-
Oxidation products
-
Hydrolysis products
A logical diagram illustrating a hypothetical impurity profile is presented below.
Caption: Hypothetical Impurity Profile
Analytical Methodologies for Purity Assessment
A combination of analytical techniques is recommended for a thorough purity analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is a powerful technique for the separation and quantification of the main component and its organic impurities. A well-developed HPLC method can effectively separate positional isomers and other related substances.
Experimental Protocol: HPLC Purity Determination
| Parameter | Recommended Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25-26 min: 70-30% B; 26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh and dissolve the sample in a suitable diluent (e.g., Methanol:Water 50:50 v/v) to a final concentration of approximately 1 mg/mL. |
Data Presentation: Example HPLC Purity Data
| Compound | Retention Time (min) | Area (%) | Specification |
| 3-Chloro-2-fluorophenylhydrazine HCl | 12.5 | 99.5 | ≥ 99.0% |
| Impurity A (Positional Isomer) | 11.8 | 0.15 | ≤ 0.2% |
| Impurity B (Starting Material) | 8.2 | 0.10 | ≤ 0.15% |
| Unknown Impurity 1 | 14.1 | 0.08 | ≤ 0.1% |
| Unknown Impurity 2 | 15.3 | 0.05 | ≤ 0.1% |
| Total Impurities | 0.38 | ≤ 1.0% |
The following diagram illustrates a general workflow for HPLC analysis.
Key intermediates in the synthesis of 3-Chloro-2-fluorophenylhydrazine hydrochloride
An In-depth Technical Guide to the Synthesis of 3-Chloro-2-fluorophenylhydrazine Hydrochloride: Key Intermediates and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway to this compound, a crucial building block in pharmaceutical research and development. This document details the key intermediates, presents quantitative data for each synthetic step, and offers detailed experimental protocols. A logical workflow of the synthesis is also provided through a Graphviz diagram.
The synthesis of this compound is a multi-step process that begins with the fluorination of a dichloronitrobenzene derivative, followed by reduction of the nitro group to an aniline, and finally, conversion of the aniline to the target phenylhydrazine hydrochloride. Careful control of reaction conditions is critical to ensure high yield and purity of the final product.
Key Intermediates and Synthesis Pathway
The primary synthetic route involves two key intermediates:
-
3-Chloro-2-fluoronitrobenzene
-
3-Chloro-2-fluoroaniline
The overall transformation can be visualized as follows:
Figure 1: Synthesis pathway for this compound.
Quantitative Data Summary
The following table summarizes the typical yields and purity for each key step in the synthesis.
| Step | Reactant | Product | Catalyst/Reagent | Yield | Purity | Reference |
| 1. Fluorination | 2,3-Dichloronitrobenzene | 3-Chloro-2-fluoronitrobenzene | KF, (CH₃)₄NCl | 87.6% | 99.6% | [1] |
| 2. Reduction | 3-Chloro-2-fluoronitrobenzene | 3-Chloro-2-fluoroaniline | Pt/C, H₂ | >94% | >99.5% | [2] |
| 3. Diazotization & Reduction to Hydrazine | 3-Chloro-2-fluoroaniline | This compound | NaNO₂/HCl, then SnCl₂ | ~75% | N/A | [3] |
Detailed Experimental Protocols
Step 1: Synthesis of 3-Chloro-2-fluoronitrobenzene
This procedure details the nucleophilic aromatic substitution of a chlorine atom with fluorine.
Materials:
-
2,3-Dichloronitrobenzene (500 g, 2.08 mol)
-
Potassium fluoride (KF) (112 g, 1.93 mol)
-
Tetramethylammonium chloride (6.6 g, 0.06 mol)
-
Four-necked flask equipped with a stirrer, thermometer, and condenser
Procedure:
-
Add 500 g of 2,3-dichloronitrobenzene to the four-necked flask and heat to 140°C.
-
Add 112 g of potassium fluoride to the reaction system and perform vacuum dehydration at 140-150°C for 3 hours.
-
After dehydration, raise the temperature to 140°C and slowly add 6.6 g of tetramethylammonium chloride between 150 and 160°C.
-
Adjust the reaction temperature to 165±5°C and continue the reaction for 8 hours.
-
After the reaction is complete, stop heating and allow the mixture to cool to room temperature.
-
Wash the mixture with deionized water.
-
Separate the organic phase and recover 100 g of unreacted 2,3-dichloronitrobenzene by distillation.
-
The final product, 240 g of 3-chloro-2-fluoronitrobenzene, is obtained with a purity of 99.6% and a yield of 87.6%.[1]
Step 2: Synthesis of 3-Chloro-2-fluoroaniline
This step involves the reduction of the nitro group to an amine.
Materials:
-
3-Chloro-2-fluoronitrobenzene
-
1% Platinum on Carbon (Pt/C) catalyst
-
Hydrogen gas (H₂)
-
High-pressure reactor
Procedure:
-
Weigh the 3-chloro-2-fluoronitrobenzene and the 1% Pt/C catalyst in a mass ratio of (200-400):1.[2]
-
Place the reactants in a high-pressure reactor.
-
React for 1-10 hours at a temperature of 50-100°C under a hydrogen atmosphere of 0.1-5 MPa.[2]
-
This process results in a high conversion rate, with a yield of over 94% and purity of over 99.5%.[2]
Alternative Reduction using Raney Nickel: A solution of a similar compound, 3-chloro-2,4-difluoronitrobenzene (0.155 mol), in 70 ml of methanol can be hydrogenated in a reactor with 180 ml of a methanol/water mixture (66/34 by volume) and 300 mg of Raney nickel at 60°C and a constant pressure of 2.2×10⁶ Pa.[4] This method also achieves high yields.
Step 3: Synthesis of this compound
This final step converts the aniline to the corresponding hydrazine hydrochloride through diazotization followed by reduction.[3][5]
Materials:
-
3-Chloro-2-fluoroaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Stannous chloride (SnCl₂) or Sodium sulfite (Na₂SO₃)
Procedure:
-
Diazotization:
-
Dissolve 3-chloro-2-fluoroaniline in concentrated hydrochloric acid and water, then cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.[6]
-
Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Reduction:
-
In a separate flask, prepare a solution of the reducing agent (e.g., stannous chloride in concentrated HCl).
-
Slowly add the cold diazonium salt solution to the reducing agent solution while stirring vigorously and maintaining a low temperature.
-
After the addition is complete, continue stirring for several hours at room temperature.
-
-
Isolation and Purification:
-
The resulting precipitate of this compound is collected by filtration.
-
Wash the solid with a small amount of cold water or an appropriate solvent to remove impurities.
-
Dry the product under vacuum.
-
A similar method involves reacting 3-chloro-2-fluoroaniline with hydrazine in a suitable solvent, followed by acidification to obtain the hydrochloride salt.[5]
This guide provides a foundational understanding of the synthesis of this compound. Researchers should consult the cited literature for more specific details and safety precautions. The provided protocols are intended for informational purposes and should be adapted and optimized based on laboratory conditions and scale.
References
- 1. 3-CHLORO-2-FLUORONITROBENZENE | 2106-49-2 [chemicalbook.com]
- 2. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]
- 3. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
- 4. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]
- 5. chembk.com [chembk.com]
- 6. Diazotisation [organic-chemistry.org]
An In-depth Technical Guide to the Reactivity of the Hydrazine Moiety in 3-Chloro-2-fluorophenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of the hydrazine moiety in 3-Chloro-2-fluorophenylhydrazine hydrochloride, a versatile building block in modern medicinal chemistry. The strategic placement of the chloro and fluoro substituents on the phenyl ring significantly influences the nucleophilicity and reactivity of the hydrazine group, making it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds. This document details the key reactions, including the Fischer indole synthesis and pyrazole formation, providing experimental protocols and quantitative data where available. The content is intended to serve as a practical resource for researchers and professionals engaged in drug discovery and development, offering insights into the synthetic utility of this important intermediate.
Introduction
This compound is a substituted aromatic hydrazine that has garnered significant interest in the pharmaceutical industry. The hydrazine functional group (-NHNH2) is a potent nucleophile and a key synthon for the construction of various nitrogen-containing heterocycles, which form the core scaffolds of many biologically active molecules. The presence of an electron-withdrawing chlorine atom at the 3-position and a highly electronegative fluorine atom at the 2-position of the phenyl ring modulates the electron density of the hydrazine moiety, thereby influencing its reactivity and the stability of reaction intermediates. This guide explores the characteristic reactions of the hydrazine group in this specific molecule, with a focus on its application in the synthesis of indoles and pyrazoles, two privileged structures in drug discovery.
Core Reactivity of the Hydrazine Moiety
The reactivity of the hydrazine moiety in this compound is primarily centered around the nucleophilic character of the terminal nitrogen atom. This allows it to readily participate in condensation reactions with carbonyl compounds and engage in cyclization reactions to form stable heterocyclic rings.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for the preparation of indoles from arylhydrazines and carbonyl compounds (aldehydes or ketones) under acidic conditions.[1] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[2][2]-sigmatropic rearrangement followed by the elimination of ammonia to yield the indole ring.[1]
The general workflow for the Fischer Indole Synthesis is depicted below:
Caption: General workflow of the Fischer Indole Synthesis.
-
Hydrazone Formation:
-
Dissolve this compound (1 equivalent) and the desired ketone or aldehyde (1-1.2 equivalents) in a suitable solvent such as ethanol or acetic acid.
-
Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for 1-4 hours until the formation of the phenylhydrazone is complete (monitored by TLC).
-
In some cases, the hydrazone precipitates from the solution and can be isolated by filtration. Often, the reaction mixture is carried forward to the next step without isolation.
-
-
Indolization:
-
To the solution or suspension of the phenylhydrazone, add an acid catalyst. Common catalysts include polyphosphoric acid (PPA), sulfuric acid, hydrochloric acid, or Lewis acids like zinc chloride.[1]
-
Heat the reaction mixture to a temperature ranging from 80 °C to 180 °C, depending on the reactivity of the substrates and the catalyst used.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The crude indole product is then extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The organic layer is washed with a saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.
-
To provide an indication of expected yields, data from the Fischer indole synthesis with structurally related substituted phenylhydrazines are presented in the table below. It is important to note that the electronic effects of the 3-chloro and 2-fluoro substituents will influence the actual yields for reactions with the target compound.
| Phenylhydrazine Derivative | Carbonyl Compound | Product | Yield (%) | Reference |
| p-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | 2,3,3,5-Tetramethylindolenine | High | [2] |
| o,p-Nitrophenylhydrazines | 2-Methylcyclohexanone | Nitroindolenines | - | [2] |
| Phenylhydrazine | Heptan-2-one | 2-Methyl-3-butylindole | 38% | [3] |
| Phenylhydrazine | Methyl isopropyl ketone | 2,3,3-Trimethylindolenine | 91.6% | [3] |
Pyrazole Synthesis
The reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents is a fundamental and efficient method for the synthesis of pyrazoles.[4] The hydrazine moiety in this compound can react with β-diketones, β-ketoesters, or α,β-unsaturated carbonyl compounds to form substituted pyrazole rings. This reaction typically proceeds via a condensation-cyclization mechanism.
The logical flow for the synthesis of pyrazoles is as follows:
Caption: Logical flow for the synthesis of pyrazoles.
A general protocol for the synthesis of pyrazoles from hydrazines and 1,3-dicarbonyl compounds can be adapted for this compound.[4]
-
Reaction Setup:
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent, such as ethanol or acetic acid.
-
Add this compound (1 equivalent).
-
Add a catalytic amount of a suitable acid (e.g., hydrochloric acid, sulfuric acid) if the reaction is not conducted in an acidic solvent. The reaction is typically carried out at a pH of 0 to 6.9.[4]
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature or heat to reflux. The reaction time can vary from a few hours to overnight.
-
Monitor the progress of the reaction by TLC.
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration.
-
Alternatively, remove the solvent under reduced pressure.
-
Neutralize the residue with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
The following table presents yield data for pyrazole synthesis using various substituted hydrazines and dicarbonyl compounds, which can serve as a reference for reactions involving this compound.
| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Product | Yield (%) | Reference |
| Hydrazine | 1,1,3,3-Tetraethoxypropane | Pyrazole | - | [4] |
| Hydrazine Derivatives | β-Diketone | Two regioisomers of pyrazole | - | [2] |
Influence of Substituents on Reactivity
The chloro and fluoro substituents on the phenyl ring of this compound play a critical role in modulating the reactivity of the hydrazine moiety.
-
Electronic Effects: Both chlorine and fluorine are electron-withdrawing groups due to their high electronegativity. This reduces the electron density on the phenyl ring and, by extension, on the nitrogen atom attached to the ring (Nα). This decrease in electron density makes the Nα less nucleophilic. Consequently, the terminal nitrogen (Nβ) becomes the primary site of nucleophilic attack. The overall electron-withdrawing nature of the substituted ring can influence the rate of both the initial condensation with carbonyl compounds and the subsequent cyclization steps.
-
Steric Effects: The fluorine atom at the 2-position (ortho to the hydrazine group) can exert a steric hindrance effect, which may influence the approach of bulky reagents to the hydrazine moiety. This steric factor can play a role in the regioselectivity of certain reactions.
A diagram illustrating the electronic influence of the substituents is provided below:
Caption: Electronic effects of substituents on the hydrazine moiety.
Applications in Drug Development
The indole and pyrazole scaffolds synthesized from this compound are of significant interest in drug discovery due to their wide range of biological activities.
-
Indole Derivatives: Indole-containing molecules are known to exhibit anticancer, anti-inflammatory, and antiviral properties, among others. The ability to introduce specific substituents on the indole ring via the Fischer synthesis, starting from tailored phenylhydrazines, is a powerful tool for structure-activity relationship (SAR) studies.
-
Pyrazole Derivatives: Pyrazoles are core components of numerous approved drugs, including celecoxib (an anti-inflammatory agent) and various kinase inhibitors used in oncology. The synthetic accessibility of diverse pyrazoles from substituted hydrazines makes them attractive targets for the development of new therapeutic agents.
Conclusion
This compound is a valuable and reactive intermediate for the synthesis of medicinally relevant heterocyclic compounds. The hydrazine moiety's inherent nucleophilicity, modulated by the electronic and steric effects of the chloro and fluoro substituents, allows for its effective participation in key synthetic transformations like the Fischer indole synthesis and pyrazole formation. This guide has provided a foundational understanding of its reactivity, along with general experimental protocols that can be adapted for specific synthetic targets. Further exploration and optimization of reaction conditions with this specific reagent are warranted to fully exploit its potential in the development of novel pharmaceutical agents.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
- 4. CA1141390A - Preparation of pyrazoles - Google Patents [patents.google.com]
An In-depth Technical Guide to the Applications of 3-Chloro-2-fluorophenylhydrazine Hydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-2-fluorophenylhydrazine hydrochloride is a valuable substituted hydrazine derivative primarily employed as a key building block in the synthesis of complex heterocyclic compounds. Its principal application lies in the Fischer indole synthesis, a robust and widely utilized method for constructing the indole nucleus. The strategic placement of chloro and fluoro substituents on the phenyl ring makes this reagent particularly useful for creating indole derivatives with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its role in organic synthesis, focusing on the Fischer indole synthesis, and presents a representative experimental protocol, quantitative data for analogous reactions, and potential applications of the resulting products.
Introduction
Substituted indoles are a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active natural products. The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most important and versatile methods for the preparation of these crucial heterocyclic systems.[1] this compound serves as a specialized precursor in this reaction, enabling the synthesis of indoles with a unique 7-chloro-8-fluoro substitution pattern. These halogenated indoles are of significant interest to drug discovery programs due to the often-favorable influence of halogens on pharmacokinetic and pharmacodynamic properties.
Core Application: The Fischer Indole Synthesis
The primary application of this compound is its use in the Fischer indole synthesis to produce 7-chloro-8-fluoro-substituted indoles. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the reaction of the phenylhydrazine with an aldehyde or a ketone.[1]
General Reaction Scheme
The overall transformation can be depicted as follows:
References
Methodological & Application
Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds with 3-Chloro-2-fluorophenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel pyrazole and indole derivatives using 3-Chloro-2-fluorophenylhydrazine hydrochloride as a key starting material. The synthesized heterocyclic compounds, particularly those bearing fluorine and chlorine atoms, are of significant interest in medicinal chemistry due to their potential as antimicrobial and antifungal agents. The protocols outlined below are based on established synthetic methodologies for analogous compounds and are intended to serve as a foundational guide for researchers.
Synthesis of 1-(3-Chloro-2-fluorophenyl)-3,5-disubstituted-1H-pyrazoles
The Knorr pyrazole synthesis and related condensations are versatile methods for the preparation of pyrazoles from β-dicarbonyl compounds and hydrazines. This protocol describes the synthesis of 1-(3-chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole and 1-(3-chloro-2-fluorophenyl)-5-methyl-1H-pyrazol-3-ol.
Experimental Protocol: Synthesis of 1-(3-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole
This procedure details the reaction of this compound with acetylacetone.
Materials:
-
This compound
-
Acetylacetone
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate solution (saturated)
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid (10 mL/mmol of hydrazine).
-
To this solution, add acetylacetone (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water.
-
Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 1-(3-chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole.
Experimental Protocol: Synthesis of 1-(3-Chloro-2-fluorophenyl)-5-methyl-1H-pyrazol-3-ol
This procedure details the reaction of this compound with ethyl acetoacetate.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ethanol
-
Sodium Ethoxide
-
Hydrochloric acid (1M)
-
Dichloromethane
-
Anhydrous Sodium Sulfate
Procedure:
-
To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add this compound (1.0 eq) portion-wise at 0 °C.
-
Stir the mixture for 15 minutes, then add ethyl acetoacetate (1.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 6-8 hours, monitoring by TLC.
-
Cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with 1M HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
The crude product can be recrystallized from ethanol or purified by column chromatography (Dichloromethane/Methanol) to yield pure 1-(3-chloro-2-fluorophenyl)-5-methyl-1H-pyrazol-3-ol.
Quantitative Data (Representative)
| Compound | Reactant 2 | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1-(3-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole | Acetylacetone | Acetic Acid | 3 | 85-95 | 78-82 |
| 1-(3-Chloro-2-fluorophenyl)-5-methyl-1H-pyrazol-3-ol | Ethyl Acetoacetate | Ethanol | 7 | 80-90 | 155-160 |
Note: Yields and melting points are representative and may vary based on experimental conditions and scale.
Synthesis of 4-Chloro-5-fluoro-2,3-disubstituted-1H-indoles
The Fischer indole synthesis is a classic and reliable method for constructing the indole ring system from a phenylhydrazine and a ketone or aldehyde under acidic conditions.
Experimental Protocol: Synthesis of 4-Chloro-5-fluoro-2,3-dimethyl-1H-indole
This procedure details the Fischer indole synthesis using this compound and butan-2-one.
Materials:
-
This compound
-
Butan-2-one (Methyl Ethyl Ketone)
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)
-
Toluene
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous Sodium Sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in toluene.
-
Add butan-2-one (1.2 eq) and stir the mixture at room temperature for 30 minutes to form the hydrazone.
-
Add the acid catalyst, such as polyphosphoric acid (10 eq by weight) or anhydrous zinc chloride (2.0 eq).
-
Heat the reaction mixture to 80-100 °C for 2-5 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture and quench by carefully adding ice-water.
-
Basify the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Hexane/Ethyl acetate) to obtain 4-chloro-5-fluoro-2,3-dimethyl-1H-indole.
Quantitative Data (Representative)
| Compound | Ketone | Catalyst | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 4-Chloro-5-fluoro-2,3-dimethyl-1H-indole | Butan-2-one | PPA | 4 | 70-85 | 110-115 |
| 7-Chloro-8-fluoro-1,2,3,4-tetrahydrocarbazole | Cyclohexanone | Acetic Acid | 5 | 75-90 | 130-135 |
Note: Yields and melting points are representative and may vary based on experimental conditions and scale.
Potential Biological Activities and Signaling Pathways
Halogenated heterocyclic compounds, particularly those containing pyrazole and indole scaffolds, are known to exhibit a wide range of biological activities. The presence of chloro and fluoro substituents on the phenyl ring of the synthesized compounds may enhance their lipophilicity and ability to interact with biological targets.
Antimicrobial and Antifungal Activity
Derivatives of pyrazole and indole are known to possess significant antibacterial and antifungal properties.[1] The mechanism of action for many antimicrobial azoles involves the inhibition of enzymes crucial for microbial survival, such as lanosterol 14α-demethylase in fungi, which is a key enzyme in the ergosterol biosynthesis pathway. Disruption of this pathway leads to a compromised cell membrane and ultimately cell death. Indole derivatives can exhibit antimicrobial effects through various mechanisms, including the disruption of bacterial cell membranes, inhibition of biofilm formation, and interference with bacterial signaling pathways.[2][3]
Signaling Pathway Visualization
The following diagram illustrates a generalized mechanism of action for azole antifungals, which could be a potential pathway for the novel pyrazole derivatives.
Caption: Generalized mechanism of azole antifungal agents.
Experimental Workflow Visualization
The following diagrams illustrate the general workflows for the synthesis of pyrazole and indole derivatives.
Caption: General workflow for pyrazole synthesis.
Caption: General workflow for Fischer indole synthesis.
References
The Versatile Role of 3-Chloro-2-fluorophenylhydrazine Hydrochloride in Modern Medicinal Chemistry
Introduction: 3-Chloro-2-fluorophenylhydrazine hydrochloride has emerged as a critical building block for medicinal chemists, offering a versatile scaffold for the synthesis of a diverse range of biologically active molecules. Its unique substitution pattern, featuring both chlorine and fluorine atoms, allows for the fine-tuning of physicochemical properties such as lipophilicity and metabolic stability, which are crucial for drug efficacy. This application note details the use of this compound in the synthesis of potent kinase inhibitors, providing experimental protocols and biological data for researchers in drug discovery and development.
Application in Kinase Inhibitor Synthesis: ALK5 Inhibitors
A significant application of this compound is in the synthesis of activin-like kinase 5 (ALK5) inhibitors. ALK5, a transforming growth factor-beta (TGF-β) type I receptor, is a key signaling protein implicated in various fibrotic diseases and cancer. Inhibition of ALK5 is a promising therapeutic strategy, and the indole and carbazole scaffolds, readily accessible through the Fischer indole synthesis using substituted phenylhydrazines, have proven to be effective pharmacophores.
Synthesis of 2-amino-8-chloro-7-fluoro-N,N-dimethyl-1,2,3,4-tetrahydrocarbazole-1-carboxamide
A notable example is the synthesis of 2-amino-8-chloro-7-fluoro-N,N-dimethyl-1,2,3,4-tetrahydrocarbazole-1-carboxamide, a potent ALK5 inhibitor. The key step in this synthesis is the Fischer indole synthesis, which involves the reaction of this compound with a suitable ketone to construct the carbazole core.
Experimental Workflow:
Application Notes and Protocols: Preparation and Evaluation of Biologically Active Phenylhydrazone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylhydrazones are a versatile class of organic compounds characterized by the C=N-NH- moiety, formed by the condensation of phenylhydrazine with aldehydes or ketones. This structural motif imparts a wide range of biological activities, making them privileged scaffolds in medicinal chemistry and drug discovery. Phenylhydrazone derivatives have demonstrated significant potential as anticancer, antibacterial, antifungal, and antioxidant agents. Their therapeutic efficacy often stems from their ability to interact with various biological targets, including enzymes and signaling pathways crucial for cell survival and proliferation. These notes provide detailed protocols for the synthesis and biological evaluation of phenylhydrazone derivatives, along with a summary of their quantitative biological data and an overview of their mechanisms of action.
Data Presentation
Table 1: Anticancer Activity of Phenylhydrazone Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 5m | HepG2 | Not specified (potential agent) | Not specified | [1] |
| 9k | HT-29 | 14.3 | c-Met inhibitor | [2] |
| MCF-7 | 4.7 | c-Met inhibitor | [2] | |
| MOLT-4 | 1.7 | c-Met inhibitor | [2] | |
| Penzonemycin A (1) | SF-268, MCF-7, A549, HepG-2 | 30.44 - 61.92 | Not specified | |
| Compound 20 | HL-60 | 0.26 (GI50) | EGFR and HER2 inhibition | [3] |
| Compound 16 | Not specified | 0.2 (EGFR), 0.13 (HER2) | EGFR and HER2 inhibition | [3] |
| Compound 9 | Not specified | 2.97 (COX-2) | COX-2 inhibition | [3] |
| Compound 17 | SH-SY5Y, Kelly, MDA-MB-231, MCF-7 | Micromolar potency | G1 cell cycle arrest | |
| Compound 22 | Neuroblastoma cells | Micromolar potency | G1 cell cycle arrest, p27kip1 upregulation |
Table 2: Antibacterial Activity of Phenylhydrazone Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Mechanism of Action | Reference |
| 5h | Methicillin-resistant Staphylococcus aureus (MRSA) | 7.81 | Not specified | [1] |
| Isatin-phenylhydrazone derivatives | Bacillus subtilis | 100 (for compound 40) | DNA gyrase inhibition | [1] |
| Psoralen derivatives (119, 120) | Staphylococcus aureus ATCC 14775 | 0.39 | DNA gyrase inhibition | [1] |
| MRSA ATCC 33591 | 0.78 | DNA gyrase inhibition | [1] | |
| 3k | Staphylococcus aureus DNA gyrase | 0.15 (IC50) | DNA gyrase inhibition | [2] |
| Bacillus subtilis DNA gyrase | 0.25 (IC50) | DNA gyrase inhibition | [2] | |
| 6e | Escherichia coli | 0.0113 (µmol/mL) | DNA gyrase and Lanosterol 14-α demethylase inhibition | [3] |
| CSB-18 | Staphylococcus aureus | Not specified (25 mm inhibition zone) | Not specified | |
| PYO12 | Staphylococcus aureus | 1 | Cell wall synthesis inhibition (Lipid II binding) | [4] |
| 9m | Staphylococcus aureus | 0.5 | Not specified | [5] |
| Escherichia coli | 1 | Not specified | [5] |
Table 3: Antifungal Activity of Phenylhydrazone Derivatives
| Compound ID | Fungal Strain | EC50 (mg/L or µg/mL) | Mechanism of Action | Reference |
| 5H1 | Rhizoctonia solani | 1.91 mg/L | Not specified | |
| 6f | Rhizoctonia solani | 1.20 µg/mL | Not specified | |
| Magnaporthe oryzae | 1.85 µg/mL | Not specified | ||
| 5p | Rhizoctonia solani | 0.18 µg/mL | Not specified | [6] |
| Sclerotinia sclerotiorum | 2.28 µg/mL | Not specified | [6] | |
| Fusarium graminearum | 1.01 µg/mL | Not specified | [6] | |
| Phytophthora capsici | 1.85 µg/mL | Not specified | [6] | |
| A11 | Candida albicans SC5314 | 1.9 µg/mL (MIC80) | Not specified | |
| 6e | Candida albicans | 0.0113 (µmol/mL) | DNA gyrase and Lanosterol 14-α demethylase inhibition | [3] |
Experimental Protocols
Protocol 1: General Synthesis of Phenylhydrazone Derivatives
This protocol describes a general method for the synthesis of phenylhydrazone derivatives via the condensation of a substituted phenylhydrazine with a carbonyl compound (aldehyde or ketone).
Materials:
-
Substituted phenylhydrazine
-
Aldehyde or ketone
-
Anhydrous ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Thin Layer Chromatography (TLC) apparatus
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
In a round-bottom flask, dissolve an equimolar amount of the substituted phenylhydrazine and the corresponding aldehyde or ketone in anhydrous ethanol.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux (typically 65-80 °C) with constant stirring.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 2-10 hours), allow the mixture to cool to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration. If no precipitate forms, concentrate the solution under reduced pressure to obtain the crude product.
-
Wash the collected solid with cold ethanol or another suitable solvent to remove unreacted starting materials.
-
Purify the crude product by recrystallization from an appropriate solvent to obtain the pure phenylhydrazone derivative.
-
Dry the purified product in a desiccator.
-
Characterize the synthesized compound using spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, and Mass Spectrometry.
Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of phenylhydrazone derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phenylhydrazone derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
CO2 incubator (37 °C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the phenylhydrazone derivatives in the culture medium. The final concentration of DMSO should be less than 0.5%.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours in a CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: In Vitro Antibacterial Activity Assessment (Broth Microdilution Method)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of phenylhydrazone derivatives against bacterial strains using the broth microdilution method.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Phenylhydrazone derivatives (dissolved in DMSO)
-
Standard antibiotic (e.g., Ciprofloxacin)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (37 °C)
-
Microplate reader (optional)
Procedure:
-
Prepare a stock solution of the phenylhydrazone derivatives in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of the compounds in MHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 105 CFU/mL in the wells.
-
Add 100 µL of the standardized bacterial suspension to each well containing the test compounds.
-
Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only). Also, include a standard antibiotic as a reference.
-
Incubate the plate at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the absorbance at 600 nm.
-
To determine the Minimum Bactericidal Concentration (MBC), subculture 10 µL from the wells showing no visible growth onto Mueller-Hinton Agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Protocol 4: In Vitro Antifungal Activity Assessment (Mycelium Growth Rate Method)
This protocol details the evaluation of the antifungal activity of phenylhydrazone derivatives against phytopathogenic fungi by measuring the inhibition of mycelial growth.
Materials:
-
Fungal strains (e.g., Rhizoctonia solani, Fusarium graminearum)
-
Potato Dextrose Agar (PDA) medium
-
Phenylhydrazone derivatives (dissolved in a suitable solvent like DMSO or acetone)
-
Standard fungicide (e.g., Carbendazim)
-
Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator (25-28 °C)
Procedure:
-
Prepare PDA medium and sterilize it by autoclaving.
-
While the PDA is still molten (around 45-50 °C), add the phenylhydrazone derivatives to achieve the desired final concentrations. Ensure thorough mixing.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
From the edge of an actively growing fungal colony on a PDA plate, take a 5 mm mycelial disc using a sterile cork borer.
-
Place the mycelial disc at the center of the PDA plates containing the test compounds.
-
Include a control plate with the solvent used to dissolve the compounds and a plate with a standard fungicide.
-
Incubate the plates at the optimal growth temperature for the specific fungus until the mycelium in the control plate reaches the edge of the dish.
-
Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treated plate.
-
Determine the EC50 value (the concentration of the compound that inhibits 50% of mycelial growth).
Mandatory Visualization
Anticancer Mechanism of Action
Phenylhydrazone derivatives can induce anticancer effects through multiple signaling pathways, primarily by inhibiting key enzymes involved in cell proliferation and survival, and by inducing cell cycle arrest and apoptosis.
Caption: Anticancer mechanisms of phenylhydrazone derivatives.
Antibacterial Mechanism of Action
A primary antibacterial mechanism of certain phenylhydrazone derivatives involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication and repair. Some derivatives may also interfere with cell wall synthesis.
Caption: Antibacterial mechanisms of phenylhydrazone derivatives.
Antifungal Mechanism of Action
The antifungal activity of some phenylhydrazone derivatives is attributed to the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. This is often achieved by targeting the enzyme lanosterol 14-α demethylase.
Caption: Antifungal mechanism of phenylhydrazone derivatives.
Experimental Workflow: Synthesis to Biological Evaluation
The following diagram illustrates the general workflow from the synthesis of phenylhydrazone derivatives to their biological evaluation.
Caption: General experimental workflow.
References
- 1. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel antimicrobial 3-phenyl-4-phenoxypyrazole derivatives target cell wall lipid intermediates with low mammalian cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and antifungal activity of 1,2,3-triazole phenylhydrazone derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application of 3-Chloro-2-fluorophenylhydrazine hydrochloride in Agrochemical Research: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-fluorophenylhydrazine hydrochloride is a substituted phenylhydrazine derivative that serves as a key building block in the synthesis of various heterocyclic compounds. In agrochemical research, phenylhydrazines are crucial precursors for the development of a wide range of pesticides, including insecticides, fungicides, and herbicides. The specific substitutions on the phenyl ring, in this case, chlorine and fluorine, can significantly influence the biological activity, selectivity, and metabolic stability of the final agrochemical product. This document provides a general overview of the potential applications and synthetic methodologies involving this compound in the context of agrochemical discovery.
Potential Applications in Agrochemical Synthesis
Based on the known reactivity of phenylhydrazines and the structural features of many modern pesticides, this compound is a promising intermediate for the synthesis of:
-
Pyrazole Carboxamide Insecticides: This class of insecticides often targets the ryanodine receptor in insects, leading to uncontrolled calcium release and paralysis. The N-phenylpyrazole scaffold is a common feature of these molecules.
-
Pyrazole-based Fungicides: Many fungicides, particularly succinate dehydrogenase inhibitors (SDHIs), incorporate a pyrazole ring. The substituents on the phenyl ring can modulate the binding affinity to the target enzyme and the spectrum of controlled pathogens.
-
Herbicidal Compounds: Certain pyrazole derivatives have shown herbicidal activity by inhibiting various plant-specific enzymes.
General Experimental Protocols
The following protocols describe the general synthetic steps for the utilization of this compound in the synthesis of pyrazole-based agrochemical scaffolds. These are generalized procedures and would require optimization for specific target molecules.
Protocol 1: Synthesis of a Substituted Pyrazole Intermediate
This protocol outlines the Knorr pyrazole synthesis, a common method for forming the pyrazole ring.
Materials:
-
This compound
-
A suitable 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, acetylacetone)
-
Glacial acetic acid or another suitable acidic catalyst
-
Ethanol or other appropriate solvent
-
Sodium bicarbonate or other base for neutralization
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate for drying
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Neutralization of the Hydrochloride Salt: In a round-bottom flask, dissolve this compound in water. Slowly add a saturated solution of sodium bicarbonate with stirring until the effervescence ceases and the free hydrazine base precipitates or dissolves.
-
Extraction of the Free Base (Optional but recommended): Extract the aqueous solution with ethyl acetate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the 3-Chloro-2-fluorophenylhydrazine free base.
-
Condensation Reaction: In a separate flask, dissolve the 3-Chloro-2-fluorophenylhydrazine (from step 2) and an equimolar amount of the 1,3-dicarbonyl compound in ethanol.
-
Acid Catalysis: Add a catalytic amount of glacial acetic acid to the mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexane) or by column chromatography on silica gel.
Quantitative Data (Hypothetical Example):
The following table presents hypothetical yield data for the synthesis of a pyrazole intermediate to illustrate how such data would be presented.
| Reactant A (Hydrazine) | Reactant B (Dicarbonyl) | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| 3-Chloro-2-fluorophenylhydrazine | Ethyl acetoacetate | Acetic Acid | Ethanol | 4 | 85 |
| 3-Chloro-2-fluorophenylhydrazine | Acetylacetone | HCl (cat.) | Toluene | 6 | 78 |
Protocol 2: Functionalization of the Pyrazole Ring (e.g., Carboxamide Formation)
This protocol describes a general method for converting a pyrazole carboxylic acid intermediate into a carboxamide, a common functional group in many agrochemicals.
Materials:
-
Substituted pyrazole carboxylic acid (synthesized from Protocol 1)
-
Thionyl chloride or oxalyl chloride
-
A desired amine
-
A non-nucleophilic base (e.g., triethylamine, pyridine)
-
Anhydrous dichloromethane (DCM) or other aprotic solvent
-
Standard laboratory glassware under an inert atmosphere
Procedure:
-
Acid Chloride Formation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve the pyrazole carboxylic acid in anhydrous DCM. Add an excess of thionyl chloride or oxalyl chloride dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux until the starting material is consumed (monitored by TLC).
-
Removal of Excess Reagent: Cool the mixture and remove the excess thionyl chloride and solvent under reduced pressure.
-
Amide Formation: Dissolve the crude acid chloride in fresh anhydrous DCM. In a separate flask, dissolve the desired amine and a slight excess of a non-nucleophilic base in anhydrous DCM.
-
Coupling: Slowly add the acid chloride solution to the amine solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Quench the reaction with water. Separate the organic layer, wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Visualizations
The following diagrams illustrate the general synthetic workflow and logical relationships in the application of this compound in agrochemical research.
Caption: General workflow for synthesizing potential agrochemicals from this compound.
Caption: Logical relationship of 3-Chloro-2-fluorophenylhydrazine HCl to potential agrochemical classes.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the discovery and development of new agrochemicals. Its utility lies in the straightforward access it provides to the N-(3-chloro-2-fluorophenyl)pyrazole scaffold, a core component of many biologically active molecules. The protocols and workflows presented here provide a foundational understanding for researchers aiming to explore the applications of this compound in the synthesis of novel pesticides. Further research and publication are required to detail its role in the synthesis of specific, commercialized agrochemical products.
Application Notes and Protocols for the Synthesis of Pyrazole Derivatives Using 3-Chloro-2-fluorophenylhydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of pyrazole derivatives, utilizing 3-Chloro-2-fluorophenylhydrazine hydrochloride as a key starting material. The described method is based on the classical Knorr pyrazole synthesis, a reliable and widely used method for the preparation of pyrazole compounds. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.
Overview of the Synthesis
The synthesis involves the cyclocondensation reaction of this compound with a 1,3-dicarbonyl compound. This reaction proceeds via the formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization and dehydration to yield the corresponding 1-(3-chloro-2-fluorophenyl)-1H-pyrazole derivative. The choice of the 1,3-dicarbonyl compound allows for the introduction of various substituents on the pyrazole ring.
Data Presentation: Reactant Stoichiometry and Expected Yields
The following table summarizes the stoichiometry of the reactants for the synthesis of two representative pyrazole derivatives and their expected yields based on typical Knorr pyrazole syntheses.
| Product Name | This compound (molar eq.) | 1,3-Dicarbonyl Compound (molar eq.) | Solvent | Catalyst (optional) | Expected Yield (%) |
| Ethyl 1-(3-chloro-2-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxylate | 1.0 | Ethyl acetoacetate (1.0) | Ethanol | Acetic Acid (cat.) | 80-90 |
| 1-(3-chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole | 1.0 | Acetylacetone (1.0) | Ethanol | Acetic Acid (cat.) | 85-95 |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of pyrazole derivatives using this compound.
Detailed Experimental Protocol
This protocol describes the synthesis of ethyl 1-(3-chloro-2-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxylate as a representative example.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.).
-
Add absolute ethanol to dissolve the starting material.
-
To the stirred solution, add ethyl acetoacetate (1.0 eq.).
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
-
Reaction:
-
Heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
-
Characterization:
-
Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
-
Signaling Pathway/Logical Relationship
The following diagram illustrates the logical progression of the chemical transformations during the synthesis.
Disclaimer: This protocol is a general guideline and may require optimization for specific substrates and scales. It is intended for use by trained chemists in a properly equipped laboratory. Please consult relevant safety data sheets (SDS) before handling any chemicals.
Application of 3-Chloro-2-fluorophenylhydrazine Hydrochloride in the Development of Kinase Inhibitors: A Detailed Overview and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-fluorophenylhydrazine hydrochloride is a valuable substituted hydrazine reagent increasingly utilized in the synthesis of heterocyclic compounds with significant therapeutic potential, particularly in the realm of kinase inhibitor development. Its unique substitution pattern offers medicinal chemists a strategic tool to modulate the physicochemical properties and biological activity of target molecules. This document provides a comprehensive overview of its application, focusing on the synthesis of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, and furnishes detailed protocols for their synthesis and evaluation. The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged structure" in kinase inhibitor design, acting as a bioisostere of the adenine core of ATP and enabling competitive inhibition at the kinase hinge region.
Synthetic Pathway Overview: From Hydrazine to Kinase Inhibitor
The primary application of this compound in this context is as a key building block for the construction of the pyrazole ring of a pyrazolo[3,4-d]pyrimidine core. This is typically achieved through a multi-step synthesis that involves condensation with a suitable three-carbon electrophile, followed by cyclization to form the fused pyrimidine ring.
Caption: General workflow for synthesizing pyrazolo[3,4-d]pyrimidine kinase inhibitors.
Targeted Kinases and Biological Activity
Substituted pyrazolo[3,4-d]pyrimidines derived from precursors like this compound have demonstrated inhibitory activity against a range of kinases implicated in cancer and other diseases. The specific substitutions on the phenyl ring play a crucial role in determining kinase selectivity and potency.
Key kinase targets for this class of inhibitors include:
-
Src Family Kinases (SFKs): Non-receptor tyrosine kinases that are key regulators of various cellular processes, including proliferation, differentiation, and survival. Their aberrant activation is linked to the development and progression of numerous cancers.
-
Cyclin-Dependent Kinases (CDKs): A family of protein kinases that control the progression of the cell cycle. Inhibition of CDKs is a major strategy in cancer therapy.
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when mutated or overexpressed, can lead to uncontrolled cell growth and is a validated target in several cancer types.
-
c-Met: A receptor tyrosine kinase that plays a critical role in cell motility, invasion, and proliferation. Dysregulation of the c-Met signaling pathway is associated with tumor metastasis and poor prognosis.
The biological activity of these compounds is typically evaluated through in vitro kinase assays and cell-based proliferation assays.
Quantitative Data Summary
The following tables summarize the inhibitory activities of representative pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. While the direct synthesis of these specific compounds from this compound is not explicitly detailed in all cited literature, they represent the types of structures and activities achievable with this class of reagents.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| SI388 | Src | 100-1000 (as % inhibition) | [1] |
| Compound 14 | CDK2/cyclin A2 | 57 | [2] |
| Compound 15 | CDK2/cyclin A2 | 119 | [2] |
| Compound 12b | EGFRWT | 8.21 µM | [3] |
| Compound 21b | c-Met | <1.0 | [4] |
Table 2: Anti-proliferative Activity against Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 14 | MCF-7 | Breast Cancer | 0.045 | [2] |
| Compound 14 | HCT-116 | Colon Cancer | 0.006 | [2] |
| Compound 15 | MCF-7 | Breast Cancer | 0.046 | [2] |
| Compound 15 | HCT-116 | Colon Cancer | 0.007 | [2] |
| Compound 7 | Caco-2 | Colorectal Cancer | 73.08 | [5] |
| Compound 7 | A549 | Lung Cancer | 68.75 | [5] |
| Compound 12b | A549 | Lung Cancer | 8.21 | [3] |
Experimental Protocols
The following are detailed, generalized protocols for the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine kinase inhibitors, adaptable for the use of this compound.
Protocol 1: Synthesis of a 1-(3-Chloro-2-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one Core
This protocol outlines the key steps for the synthesis of the core scaffold.
Caption: Workflow for the synthesis of the pyrazolo[3,4-d]pyrimidin-4-one core.
Materials:
-
This compound
-
Diethyl ethoxymethylenemalonate
-
Ethanol
-
Diphenyl ether
-
Hexane
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Condensation: In a round-bottom flask, dissolve 1 equivalent of this compound and 1.1 equivalents of diethyl ethoxymethylenemalonate in absolute ethanol. Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cyclization: After the initial condensation is complete, carefully add diphenyl ether to the reaction mixture. Heat the mixture to 250°C for 30-60 minutes. This high temperature facilitates the cyclization to form the pyrimidinone ring.
-
Isolation: Allow the reaction mixture to cool to room temperature. Add a sufficient volume of hexane to precipitate the product. Collect the solid product by vacuum filtration and wash with additional hexane to remove residual diphenyl ether.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield the pure 1-(3-chloro-2-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one core.
Protocol 2: In Vitro Kinase Inhibition Assay (Generic)
This protocol describes a general method to assess the inhibitory activity of a synthesized compound against a target kinase.
Caption: General workflow for an in vitro kinase inhibition assay.
Materials:
-
Purified recombinant target kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Test compound (dissolved in DMSO)
-
ATP detection reagent (e.g., Kinase-Glo®)
-
Microplate reader
Procedure:
-
Prepare a kinase reaction buffer containing ATP at a concentration close to its Km for the specific kinase and the appropriate substrate peptide.
-
In a 96-well or 384-well plate, add the test compound at a range of concentrations (typically in a serial dilution). Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding the purified target kinase enzyme to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution or by proceeding directly to the detection step.
-
Quantify the remaining ATP in each well using a luminescence-based ATP detection reagent according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway Context
The kinase inhibitors developed from this compound often target key nodes in oncogenic signaling pathways. The diagram below illustrates a simplified representation of the Src and EGFR signaling pathways, common targets for this class of compounds.
Caption: Inhibition of key oncogenic signaling pathways.
Conclusion
This compound serves as a versatile and valuable starting material for the synthesis of potent kinase inhibitors, particularly those based on the pyrazolo[3,4-d]pyrimidine scaffold. The strategic placement of the chloro and fluoro substituents on the phenyl ring allows for the fine-tuning of inhibitor properties, leading to compounds with high potency and selectivity against key oncogenic kinases. The protocols and data presented herein provide a foundational guide for researchers and drug development professionals interested in leveraging this chemical entity for the discovery of novel therapeutics. Further exploration of the structure-activity relationships of derivatives from this starting material holds significant promise for the development of next-generation kinase inhibitors.
References
- 1. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Catalytic Coupling Reactions with 3-Chloro-2-fluorophenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of catalytic systems for coupling reactions involving 3-Chloro-2-fluorophenylhydrazine hydrochloride. This key intermediate is valuable in the synthesis of complex nitrogen-containing molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The protocols detailed below are based on established methodologies for N-arylation of hydrazine derivatives, offering a starting point for reaction optimization and discovery.
Introduction to Coupling Reactions with Phenylhydrazines
The formation of a carbon-nitrogen (C-N) bond is a fundamental transformation in organic synthesis. Catalytic cross-coupling reactions, such as the Buchwald-Hartwig amination and copper-catalyzed N-arylation, have become indispensable tools for this purpose. These reactions allow for the precise and efficient coupling of an amine or hydrazine derivative with an aryl or vinyl halide (or pseudohalide), enabling the construction of complex molecular architectures under relatively mild conditions.
This compound is a versatile building block, and its participation in such coupling reactions opens avenues to a wide array of substituted N-arylhydrazines. These products can subsequently be used in cyclization reactions to form important heterocyclic scaffolds like indoles (via Fischer indole synthesis) and pyrazoles.
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] While a specific protocol for the direct coupling of this compound is not extensively detailed in the reviewed literature, a general methodology can be adapted from protocols for similar hydrazine derivatives.[2] The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine ligands often providing the best results.[2]
General Experimental Protocol: Palladium-Catalyzed N-Arylation
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, or a MOP-type ligand)[2]
-
Base (e.g., Cs₂CO₃, K₃PO₄, NaOt-Bu)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.5-10 mol%).
-
Add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the anhydrous, degassed solvent.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic System Components for Palladium-Catalyzed N-Arylation
| Component | Examples | Role in Reaction |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. |
| Ligand | XPhos, RuPhos, MOP-type ligands | Stabilizes the palladium center and facilitates the catalytic cycle.[2] |
| Base | Cs₂CO₃, K₃PO₄, NaOt-Bu | Deprotonates the hydrazine to form the active nucleophile. |
| Solvent | Toluene, Dioxane | Provides a medium for the reaction to occur. |
Copper-Catalyzed N-Arylation
Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides an alternative to palladium-based systems. These reactions are often more cost-effective but may require higher reaction temperatures. The use of a ligand, such as a diamine or an amino acid, can significantly improve the efficiency of copper-catalyzed N-arylation of hydrazines.
General Experimental Protocol: Copper-Catalyzed N-Arylation
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl iodide or bromide)
-
Copper catalyst (e.g., CuI, Cu₂O)
-
Ligand (e.g., L-proline, a diamine)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., DMSO, DMF)
Procedure:
-
To a reaction vessel, add the copper catalyst (5-10 mol%), the ligand (10-20 mol%), the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the solvent.
-
Heat the reaction mixture to the desired temperature (typically 100-140 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble copper salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic System Components for Copper-Catalyzed N-Arylation
| Component | Examples | Role in Reaction |
| Copper Catalyst | CuI, Cu₂O | The active catalyst for the C-N bond formation. |
| Ligand | L-proline, 1,10-Phenanthroline | Accelerates the rate of reaction and improves yields. |
| Base | K₂CO₃, Cs₂CO₃ | Activates the hydrazine nucleophile. |
| Solvent | DMSO, DMF | High-boiling polar aprotic solvents are typically used. |
Subsequent Transformations: Fischer Indole Synthesis
The N-arylated products derived from the coupling of 3-Chloro-2-fluorophenylhydrazine are valuable precursors for the synthesis of substituted indoles via the Fischer indole synthesis. This acid-catalyzed cyclization reaction of an N-arylhydrazine with an aldehyde or ketone is a classic and powerful method for constructing the indole ring system.
Caption: General workflow for the synthesis of substituted indoles.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a catalytic coupling reaction followed by purification.
Caption: A typical experimental workflow for catalytic coupling reactions.
Conclusion
The catalytic N-arylation of this compound provides a versatile entry point for the synthesis of a diverse range of complex molecules. Both palladium and copper-based catalytic systems can be employed, with the choice of catalyst, ligand, base, and solvent being crucial for achieving high yields and selectivity. The resulting N-arylhydrazine products are valuable intermediates, particularly for the construction of indole and pyrazole cores, which are prevalent in many biologically active compounds. The protocols and data presented herein serve as a guide for researchers to develop and optimize these important synthetic transformations.
References
Scale-up synthesis of indole derivatives using 3-Chloro-2-fluorophenylhydrazine hydrochloride
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Indole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide range of biological activities.[1] Halogenated indoles, in particular, have garnered significant attention due to the profound impact of halogen substituents on the pharmacokinetic and pharmacodynamic properties of molecules. The incorporation of chlorine and fluorine atoms can enhance metabolic stability, binding affinity, and cell permeability, making these derivatives promising candidates for drug discovery programs.[1] This document provides detailed application notes and protocols for the scale-up synthesis of 7-chloro-8-fluoro-indole derivatives using 3-Chloro-2-fluorophenylhydrazine hydrochloride as a key starting material. The Fischer indole synthesis, a robust and versatile method for constructing the indole ring system, is the central reaction discussed.
Applications in Drug Discovery
7-Chloro-8-fluoro-indole derivatives are of significant interest in the development of novel therapeutics, particularly in oncology. The unique substitution pattern on the indole ring can lead to potent and selective inhibition of various protein kinases involved in cancer cell proliferation and survival. Specifically, indole-based compounds have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, metabolism, and apoptosis that is frequently dysregulated in cancer.[2][3] By targeting key kinases in this pathway, such as Akt and mTOR, these compounds can induce apoptosis and inhibit tumor growth.[2][3]
Experimental Protocols
This section details the protocols for the scale-up synthesis of two representative 7-chloro-8-fluoro-indole derivatives: 7-chloro-8-fluoro-2-methyl-1H-indole and 7-chloro-8-fluoro-2,3-dimethyl-1H-indole.
Materials and Equipment
-
This compound (reagent grade, ≥98%)
-
Acetone (ACS grade, ≥99.5%)
-
2-Butanone (MEK) (ACS grade, ≥99.5%)
-
Glacial Acetic Acid (ACS grade, ≥99.7%)
-
Ethanol (95%)
-
Toluene (ACS grade, ≥99.5%)
-
Sodium Bicarbonate (NaHCO₃) (reagent grade)
-
Anhydrous Sodium Sulfate (Na₂SO₄) (reagent grade)
-
Activated Carbon
-
Silica Gel (for column chromatography, 230-400 mesh)
-
Jacketed glass reactor (5 L or larger) with overhead stirrer, reflux condenser, and temperature probe
-
Heating/cooling circulator
-
Addition funnel
-
Filtration apparatus (Büchner funnel, filter flask)
-
Rotary evaporator
-
Vacuum oven
Safety Precautions
-
This compound is a hazardous substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Glacial acetic acid is corrosive. Avoid contact with skin and eyes.
-
Organic solvents are flammable. Keep away from ignition sources.
-
The Fischer indole synthesis can be exothermic. Monitor the reaction temperature closely, especially during the initial stages.
Protocol 1: Scale-up Synthesis of 7-Chloro-8-fluoro-2-methyl-1H-indole
This protocol describes the synthesis of 7-chloro-8-fluoro-2-methyl-1H-indole from this compound and acetone.
Reaction Scheme:
Caption: Synthetic route for 7-Chloro-8-fluoro-2-methyl-1H-indole.
Procedure:
-
Reaction Setup: In a 5 L jacketed glass reactor equipped with an overhead stirrer, reflux condenser, and temperature probe, add this compound (500 g, 2.62 mol).
-
Solvent and Reactant Addition: Add glacial acetic acid (2.5 L) to the reactor and stir the mixture to obtain a suspension. Add acetone (228 g, 3.93 mol, 1.5 eq) via an addition funnel over 30 minutes, maintaining the internal temperature below 30 °C.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly add the reaction mixture to a stirred solution of sodium bicarbonate (1.5 kg in 10 L of water) to neutralize the acetic acid.
-
Extraction: Extract the aqueous mixture with toluene (3 x 2 L). Combine the organic layers and wash with brine (2 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Protocol 2: Scale-up Synthesis of 7-Chloro-8-fluoro-2,3-dimethyl-1H-indole
This protocol describes the synthesis of 7-chloro-8-fluoro-2,3-dimethyl-1H-indole from this compound and 2-butanone (MEK).
Reaction Scheme:
References
- 1. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Reactions with 3-Chloro-2-fluorophenylhydrazine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-2-fluorophenylhydrazine hydrochloride in chemical syntheses, particularly the Fischer indole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application?
A1: this compound is a substituted phenylhydrazine salt. It is primarily used as a reactant in the Fischer indole synthesis to produce chlorinated and fluorinated indole derivatives.[1] These indole scaffolds are important structural motifs in many biologically active compounds and pharmaceuticals.
Q2: What are the general conditions for a Fischer indole synthesis using this reagent?
A2: The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[1][2] Common catalysts include Brønsted acids like hydrochloric acid or sulfuric acid, and Lewis acids such as zinc chloride or boron trifluoride.[1] The reaction is typically heated to facilitate cyclization.
Q3: What factors can influence the success of a Fischer indole synthesis with this specific hydrazine?
A3: Several factors can impact the reaction's outcome:
-
Acidity: The choice and concentration of the acid catalyst are crucial. Insufficient acidity may lead to an incomplete reaction, while excessive acidity can cause degradation of the starting material or product.
-
Temperature: The reaction often requires heating, but excessively high temperatures can lead to the formation of tar and polymeric byproducts.[3]
-
Solvent: The choice of solvent can influence the solubility of reactants and intermediates, affecting reaction rates.
-
Substrate (Aldehyde/Ketone): The structure of the carbonyl compound, particularly the use of unsymmetrical ketones, can lead to the formation of regioisomeric products.[4]
Q4: Are there any known stability issues with this compound?
A4: Phenylhydrazines can be sensitive to air and light and may decompose over time. The hydrochloride salt is generally more stable. Under strongly acidic and high-temperature conditions used in the Fischer indole synthesis, decomposition and side reactions can occur.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound.
Issue 1: Low or No Yield of the Desired Indole Product
Possible Causes & Solutions
| Cause | Recommended Action |
| Incomplete Hydrazone Formation | The initial condensation between the hydrazine and the carbonyl compound may be slow. Monitor the formation of the hydrazone intermediate by TLC or LC-MS before proceeding with the cyclization step. Gentle heating may be required. |
| Inappropriate Acid Catalyst | The electron-withdrawing chloro and fluoro groups can deactivate the phenylhydrazine, requiring stronger acidic conditions for the cyclization to occur.[2] If using a weak acid, consider switching to a stronger Brønsted acid (e.g., methanesulfonic acid) or a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂).[1] |
| Reaction Temperature Too Low | The[4][4]-sigmatropic rearrangement in the Fischer indole synthesis is a key step that often requires thermal energy. Gradually increase the reaction temperature while monitoring for product formation and decomposition. |
| Decomposition of Reactant or Product | The starting hydrazine or the resulting indole may be unstable under the reaction conditions. Consider using milder conditions, such as a lower temperature for a longer duration, or a less harsh acid catalyst. |
Issue 2: Formation of Multiple Products (Regioisomers)
Possible Cause & Solution
When using an unsymmetrical ketone (e.g., 2-butanone), two different enamine intermediates can form, leading to two regioisomeric indole products. The ratio of these isomers can be influenced by the reaction conditions.
-
Controlling Regioselectivity: The regioselectivity of the enamine formation can sometimes be controlled by the choice of acid catalyst and reaction temperature. Under thermodynamic control (stronger acids, higher temperatures), the more substituted (more stable) enamine is favored. Under kinetic control (milder acids, lower temperatures), the less substituted enamine may be formed preferentially. Experiment with different conditions to optimize for the desired isomer.
Issue 3: Formation of Tar and Polymeric Byproducts
Possible Causes & Solutions
The formation of dark, insoluble materials is a common issue in Fischer indole syntheses, often due to polymerization or decomposition pathways.[3]
| Cause | Recommended Action |
| Excessively High Temperature | High temperatures can promote undesired side reactions. Reduce the reaction temperature and extend the reaction time. |
| Acid Concentration Too High | Strong acid concentrations can lead to charring and polymerization. Use the minimum effective amount of acid catalyst. |
| Air Sensitivity | Some intermediates or the final indole product may be sensitive to oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize these side reactions. |
Potential Side Products
| Side Product Type | Potential Structure/Description | Formation Pathway |
| Regioisomeric Indoles | Isomers with different substitution patterns on the indole ring. | Arises from the use of unsymmetrical ketones, leading to different possible cyclization pathways. |
| Unreacted Starting Materials | 3-Chloro-2-fluorophenylhydrazine and the starting ketone/aldehyde. | Incomplete reaction due to suboptimal conditions (temperature, acid concentration). |
| Decomposition Products | 3-Chloro-2-fluoroaniline | Cleavage of the N-N bond in the hydrazine or hydrazone intermediate under harsh acidic conditions. |
| Polymeric Materials | Dark, insoluble tar-like substances. | Acid-catalyzed polymerization of starting materials, intermediates, or the indole product, especially at high temperatures.[3] |
| Dehalogenated Products | Indole products where the chloro or fluoro substituent has been replaced by hydrogen. | While less common, dehalogenation can sometimes occur under harsh reductive conditions, although the standard Fischer indole synthesis is not inherently reductive. |
Experimental Protocols
A general experimental protocol for a Fischer indole synthesis is provided below. Note that specific conditions will need to be optimized for your particular substrates.
Protocol: Fischer Indole Synthesis
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., ethanol, acetic acid).
-
Add the desired ketone or aldehyde (1.0-1.2 equivalents) to the solution.
-
Stir the mixture at room temperature or with gentle warming (e.g., 40-60 °C) for 1-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting hydrazine is consumed.
-
-
Indolization (Cyclization):
-
To the mixture containing the hydrazone, add the acid catalyst (e.g., a catalytic amount of concentrated sulfuric acid, or a stoichiometric amount of a Lewis acid like zinc chloride).
-
Heat the reaction mixture to the desired temperature (typically ranging from 80 °C to the boiling point of the solvent).
-
Monitor the formation of the indole product by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
-
Work-up and Purification:
-
Carefully pour the reaction mixture into a beaker of ice water.
-
Neutralize the acidic solution by the slow addition of a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Visualizations
Below are diagrams illustrating key concepts related to troubleshooting reactions with this compound.
Caption: General workflow of the Fischer indole synthesis.
Caption: Troubleshooting logic for common issues.
References
Technical Support Center: Optimizing Reactions with 3-Chloro-2-fluorophenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for improving the yield of reactions utilizing 3-Chloro-2-fluorophenylhydrazine hydrochloride. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to address common challenges encountered during the synthesis of substituted indoles, a primary application for this reagent.
Frequently Asked questions (FAQs)
Q1: What is the primary application of this compound in organic synthesis?
A1: this compound is predominantly used as a precursor in the Fischer indole synthesis to produce substituted indoles.[1][2] This reaction is a versatile and widely used method for creating the indole ring system, which is a core structure in many pharmaceuticals and biologically active compounds.[3]
Q2: What type of indole derivative is expected from the reaction of this compound with a ketone or aldehyde?
A2: The reaction will yield a 4-chloro-5-fluoro-substituted indole. The specific substitution at other positions on the indole ring will depend on the structure of the carbonyl compound used in the synthesis.
Q3: The yield of my Fischer indole synthesis using this compound is low. What are the common causes?
A3: Low yields in Fischer indole synthesis can arise from several factors:
-
Purity of Starting Materials: Impurities in either the this compound or the carbonyl compound can lead to unwanted side reactions.[4]
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical and often need to be optimized for specific substrates.[5]
-
Reaction Temperature and Time: The Fischer indole synthesis is sensitive to temperature and reaction duration. Both insufficient and excessive heat or time can lead to decomposition of reactants, intermediates, or the final product.[5][6]
-
Substituent Effects: The electron-withdrawing nature of the chlorine and fluorine atoms on the phenylhydrazine ring can impact the reaction rate and may require more forcing conditions compared to reactions with electron-rich phenylhydrazines.[6]
-
Side Reactions: Competing reactions such as aldol condensation of the carbonyl compound can reduce the yield of the desired indole.[5]
Q4: What are some common side reactions to be aware of?
A4: Potential side reactions include:
-
Incomplete cyclization: The reaction may stall at the hydrazone intermediate stage.
-
Formation of regioisomers: If an unsymmetrical ketone is used, a mixture of two different indole isomers can be formed.
-
Degradation of the product: The indole product itself might be sensitive to the acidic conditions and high temperatures, leading to decomposition or polymerization.[6]
-
Reductive cleavage of the N-N bond: This can lead to the formation of aniline byproducts.
Q5: How can I purify the resulting 4-chloro-5-fluoroindole derivative?
A5: Purification is typically achieved through column chromatography on silica gel. Recrystallization can also be an effective method if the crude product is a solid and of relatively high purity. During purification, it is important to be mindful of the potential for the indole to be sensitive to acid, so using a neutral or slightly basic mobile phase for chromatography might be necessary.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered when using this compound in the Fischer indole synthesis.
Problem: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Impure Starting Materials | - Ensure the purity of this compound and the carbonyl compound. - Purify starting materials if necessary (e.g., recrystallization, distillation). |
| Incorrect Acid Catalyst | - Experiment with different Brønsted acids (e.g., H₂SO₄, HCl, p-TsOH) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[3] - Optimize the concentration of the chosen acid catalyst. |
| Suboptimal Reaction Temperature | - If no reaction is observed, gradually increase the temperature. - If decomposition is observed, try running the reaction at a lower temperature for a longer duration. |
| Unstable Hydrazone Intermediate | - Consider a two-step procedure where the hydrazone is first formed under milder conditions and then cyclized in the presence of a stronger acid. |
| Decomposition of Reactant or Product | - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Neutralize the reaction mixture promptly upon completion. |
Problem: Formation of Multiple Products
| Possible Cause | Troubleshooting Steps |
| Use of an Unsymmetrical Ketone | - If possible, use a symmetrical ketone to avoid the formation of regioisomers. - If an unsymmetrical ketone is necessary, carefully optimize the reaction conditions (acid catalyst, solvent, temperature) to favor the formation of the desired isomer. The regioselectivity can be influenced by the nature of the acid catalyst.[7] |
| Side Reactions | - To minimize aldol condensation, consider using a non-enolizable carbonyl compound if the synthesis allows. - Adjust reaction conditions (lower temperature, shorter reaction time) to disfavor side product formation. |
Data Presentation
The following table summarizes the expected impact of various reaction parameters on the yield of the Fischer indole synthesis with this compound, based on general principles of this reaction type.
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Acid Catalyst | Strong Brønsted Acid (e.g., H₂SO₄) | Potentially Higher | Promotes the key[6][6]-sigmatropic rearrangement.[3] |
| Lewis Acid (e.g., ZnCl₂) | Potentially Higher | Can be effective, especially for sensitive substrates.[3] | |
| Weak Acid (e.g., Acetic Acid) | Lower | May not be strong enough to efficiently catalyze the cyclization of the electron-deficient system. | |
| Solvent | High-Boiling Point (e.g., Toluene, Xylene) | Potentially Higher | Allows for higher reaction temperatures which are often necessary. |
| Protic (e.g., Ethanol) | Variable | Can be effective, but may require higher temperatures under pressure. | |
| Temperature | Too Low | Low | Insufficient energy to overcome the activation barrier for the rearrangement. |
| Optimal (e.g., 80-150 °C) | High | Provides sufficient energy for the reaction to proceed at a reasonable rate. | |
| Too High | Low | Can lead to decomposition of starting materials, intermediates, or the final product.[6] |
Experimental Protocols
Synthesis of Ethyl 4-chloro-5-fluoro-1H-indole-2-carboxylate
This protocol describes a representative Fischer indole synthesis using this compound and diethyl oxalate.
Materials:
-
This compound
-
Diethyl oxalate
-
Ethanol
-
Concentrated Sulfuric Acid
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add diethyl oxalate (1.1 equivalents) to the solution.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the formation of the hydrazone is complete, allow the reaction mixture to cool to room temperature.
-
-
Cyclization:
-
To the cooled reaction mixture, slowly add concentrated sulfuric acid (2-3 equivalents) while keeping the flask in an ice bath to control the exothermic reaction.
-
After the addition is complete, heat the mixture to reflux for 4-6 hours. Monitor the cyclization by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure ethyl 4-chloro-5-fluoro-1H-indole-2-carboxylate.
-
Mandatory Visualizations
Caption: Experimental workflow for the Fischer indole synthesis.
References
- 1. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 2. diva-portal.org [diva-portal.org]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Ethyl-4-Chloroindole-2-Carboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: 3-Chloro-2-fluorophenylhydrazine hydrochloride
This guide provides essential information on the stability and storage of 3-Chloro-2-fluorophenylhydrazine hydrochloride, alongside troubleshooting advice for common issues encountered during its handling and use in research.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is recommended to store the compound under an inert atmosphere, such as argon or nitrogen, to protect it from air and moisture.[1][2] The storage area should be secure and accessible only to authorized personnel.[3]
Q2: Is this compound sensitive to light, air, or moisture?
A2: Yes. Phenylhydrazine derivatives are often sensitive to light, air, and moisture. This compound is hygroscopic and should be protected from moisture.[1] Exposure to air and light can lead to degradation, which may be indicated by a change in color. Therefore, it is crucial to store it in a tightly closed, opaque container under an inert gas.[1]
Q3: My vial of this compound has arrived as a solid. What is its correct physical appearance?
A3: this compound is typically a solid, often appearing as a white to light brown crystalline powder.[2][4] A slight coloration is not unusual, but a significant or progressive color change may indicate degradation.
Q4: What are the signs of degradation?
A4: The most common sign of degradation is a noticeable change in color, such as darkening from a white or light tan to a darker brown or reddish hue. The presence of clumps or a sticky appearance may also suggest moisture absorption and potential degradation.
Q5: What happens if the compound is not stored properly?
A5: Improper storage can lead to decomposition. Exposure to air, light, and moisture can cause oxidation and other degradation pathways. This will reduce the purity of the compound, potentially leading to inconsistent experimental results, formation of unknown byproducts, and a decrease in reactivity for its intended synthetic applications.
Q6: What personal protective equipment (PPE) should I use when handling this compound?
A6: When handling this compound, you should always work in a well-ventilated area or under a chemical fume hood.[2] Essential PPE includes safety glasses or goggles, chemical-resistant gloves, and a lab coat.[5] Avoid creating dust, and if there is a risk of inhalation, a suitable respirator should be worn.[6]
Storage and Stability Data Summary
The following table summarizes the key stability and storage parameters for this compound, based on data from similar compounds.
| Parameter | Recommendation | Rationale | Citations |
| Storage Temperature | Cool, dry place; specific temperature as indicated on the product label. For long-term storage, -20°C is a common recommendation for similar compounds. | Minimizes degradation kinetics. | |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). | The compound is air-sensitive; this prevents oxidation. | [1][2] |
| Container | Tightly sealed, opaque container. | Protects from moisture (hygroscopic) and light.[1] | [5] |
| Moisture Sensitivity | High (Hygroscopic). | Absorbs moisture from the air, which can lead to hydrolysis or clumping. | [1] |
| Light Sensitivity | Yes. | Exposure to light can provide the energy to initiate degradation reactions. | |
| Incompatible Materials | Strong oxidizing agents, strong bases, acids, and acid chlorides. | Can cause vigorous or hazardous reactions and promote decomposition. | [2] |
| Hazardous Decomposition | Upon thermal decomposition, may release toxic fumes including nitrogen oxides, carbon oxides, hydrogen chloride, and hydrogen fluoride gas. | Understanding potential hazards in case of a fire or overheating. | [7][2] |
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem: Inconsistent reaction yields or unexpected byproducts.
This issue is often linked to the purity and integrity of the starting material. A compromised reagent can significantly impact the outcome of a chemical synthesis.
Experimental Protocol: Reagent Quality Check
If you suspect reagent degradation, the following steps can help verify its quality:
-
Visual Inspection: Carefully observe the compound's color and consistency. Compare it to a new, unopened vial if available. Note any darkening or clumping.
-
Solubility Test: Check the solubility in the solvent intended for your reaction. Poor solubility or the presence of insoluble particles may indicate the formation of degradation products.
-
Melting Point Analysis: Determine the melting point of a small sample. A broad or depressed melting range compared to the literature value suggests impurities. The reported melting point for the free base is 74-79°C, while related hydrochloride salts can have melting points over 160°C.[7][4]
-
Analytical Verification (if available):
-
NMR Spectroscopy (¹H NMR, ¹⁹F NMR): Acquire a spectrum of the compound dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). Compare the spectrum to a reference spectrum to check for the presence of impurity peaks or a reduction in the main signals.
-
LC-MS: Use Liquid Chromatography-Mass Spectrometry to assess purity and identify potential degradation products by their mass.
-
Below is a logical workflow to troubleshoot issues arising from potential reagent degradation.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. 3-chloro-4-fluorophenylhydrazine | CAS#:84282-78-0 | Chemsrc [chemsrc.com]
Technical Support Center: Purification of Products from 3-Chloro-2-fluorophenylhydrazine Hydrochloride
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with derivatives of 3-Chloro-2-fluorophenylhydrazine hydrochloride. The focus is on common purification challenges encountered after synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: The most prevalent reaction is the Fischer indole synthesis, which is used to create substituted indole rings, a common scaffold in pharmaceuticals.[1][2][3] This starting material is also used in the synthesis of other heterocyclic compounds, such as pyrazoles.[4][5]
Q2: I performed a Fischer indole synthesis, but my yield is very low. What are the common causes?
A2: Low yields in Fischer indole synthesis are a frequent issue.[6] Key factors include:
-
Suboptimal Acid Catalyst: The choice of Brønsted acid (e.g., HCl, H₂SO₄, PPA) or Lewis acid (e.g., ZnCl₂, BF₃·OEt₂) is critical and substrate-dependent. An acid that is too strong can cause decomposition, while one that is too weak may not facilitate the reaction.[1][3][6]
-
Incorrect Temperature: High temperatures can lead to the formation of tar and other polymeric side products, while low temperatures may result in an incomplete reaction.[6][7]
-
Purity of Starting Materials: Impurities in either the hydrazine or the carbonyl compound can lead to unwanted side reactions.[8]
-
Substituent Effects: The electron-withdrawing nature of the chlorine and fluorine atoms on the phenylhydrazine ring can impact the reaction's efficiency, sometimes requiring harsher conditions than electron-rich systems.[2]
Q3: My crude product is a dark, oily tar. Is it salvageable?
A3: Tar formation is a common problem, especially when reaction temperatures are too high.[6] While challenging, the desired product can often be recovered. The first step is to attempt to dissolve the crude material in a suitable organic solvent (e.g., dichloromethane, ethyl acetate) and then proceed with a purification technique like column chromatography. It is advisable to first pass the dissolved crude material through a short plug of silica gel to remove the most polar, tarry materials before attempting fine purification.
Q4: What are the typical side products I should expect in a Fischer indole synthesis with this starting material?
A4: Common side products include:
-
Regioisomers: If an unsymmetrical ketone is used, two different indole isomers can be formed.
-
Aldol Condensation Products: The ketone or aldehyde starting material can undergo self-condensation under acidic conditions.[6]
-
N-N Bond Cleavage Products: This can lead to the formation of aniline derivatives and other fragmentation products.[8][9]
-
Polymeric "Tar": As mentioned, this results from decomposition under harsh conditions.[6]
Troubleshooting Purification
Issue 1: Product is difficult to purify by column chromatography.
Your product either streaks on the column, co-elutes with impurities, or shows poor recovery.
Troubleshooting Steps:
-
Optimize the Solvent System (Eluent):
-
The choice of solvent is critical for good separation.[10][11] Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.
-
For halogenated indoles, which can be moderately polar, a gradient elution is often effective.[12]
-
If normal-phase silica gel is not effective, consider using alumina or reverse-phase (C18) chromatography.[6][13]
-
-
Pre-treat the Crude Sample:
-
Base Wash: Before chromatography, wash an organic solution of your crude product with an aqueous base (e.g., saturated NaHCO₃ solution) to remove acidic impurities like the catalyst.[6]
-
Dry Loading: For samples that are not very soluble in the starting eluent, adsorb the crude product onto a small amount of silica gel. After evaporating the solvent, the resulting powder can be dry-loaded onto the column. This often improves resolution.[13]
-
-
Check for Product Instability:
-
Some indole derivatives can be unstable on silica gel. If you suspect this, you can try deactivating the silica gel with a small amount of a base like triethylamine (typically 0.5-1% v/v) in your eluent system.
-
Issue 2: Product fails to crystallize or oils out during recrystallization.
You've completed the reaction and are attempting to purify the solid product by recrystallization, but it either remains an oil or does not precipitate.
Troubleshooting Steps:
-
Select the Right Solvent System:
-
The ideal recrystallization solvent should dissolve the compound when hot but not when cold.
-
Experiment with a range of solvents with varying polarities. A two-solvent system (one in which the compound is soluble and one in which it is not) is often effective. For indole derivatives, common systems include ethanol/water, ethyl acetate/hexanes, or toluene/hexanes.
-
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. This creates a rough surface that can initiate crystal growth.
-
Seeding: Add a tiny crystal of the pure product (if available) to the cooled, supersaturated solution.
-
Reduce Temperature: Cool the solution in an ice bath or refrigerator to further decrease the solubility of your product.
-
-
Remove Impurities:
-
If the product is oiling out, it may be due to the presence of impurities that are depressing the melting point. Try purifying a small amount by column chromatography first to obtain a purer solid that may then be easier to recrystallize.
-
Data Presentation: Purification Method Comparison
The following table summarizes typical outcomes for purifying a model 6-chloro-7-fluoro-indole derivative.
| Purification Method | Stationary Phase | Eluent/Solvent System | Typical Purity (by HPLC) | Typical Recovery | Notes |
| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate (Gradient) | >95% | 70-85% | Effective for removing most side products and baseline material. |
| Reverse-Phase Chromatography | C18 Silica | Water/Acetonitrile (Gradient) | >98% | 60-75% | Useful for more polar derivatives or when normal-phase fails. |
| Recrystallization | N/A | Ethanol/Water | >99% | 50-70% | Excellent for achieving high purity, but may result in lower yield.[8] |
| Preparative TLC | Silica Gel Plate | Dichloromethane/Methanol (98:2) | >97% | 40-60% | Suitable for small-scale purification to obtain an analytical sample. |
Experimental Protocols
Protocol 1: Purification of a Halogenated Indole by Flash Column Chromatography
This protocol assumes the crude product is a solid or oil obtained after an aqueous workup of a Fischer indole synthesis.
1. Preparation of the Column:
- Select a column of appropriate size (a general rule is to use 40-100 g of silica for every 1 g of crude product).
- Place a small plug of glass wool or cotton at the bottom of the column and add a thin layer of sand.[13]
- Clamp the column vertically. Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 95:5 Hexane:Ethyl Acetate).
- Pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles. Open the stopcock to allow some solvent to drain, settling the silica bed. Never let the solvent level drop below the top of the silica.[13]
2. Sample Loading:
- Wet Loading: Dissolve the crude product in a minimal volume of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the solution to the top of the silica bed with a pipette.
- Dry Loading (Preferred): Dissolve the crude product in a flask with a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 1-2 times the weight of the crude product). Evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.
3. Elution and Fraction Collection:
- Carefully add the eluent to the column.
- Begin collecting fractions as the solvent starts to elute from the bottom.
- Gradually increase the polarity of the eluent (e.g., from 95:5 to 80:20 Hexane:Ethyl Acetate) to elute compounds with higher polarity.
- Monitor the fractions by thin-layer chromatography (TLC) to identify which ones contain the desired product.
4. Product Isolation:
- Combine the pure fractions containing the product.
- Remove the solvent using a rotary evaporator to yield the purified product.
Protocol 2: Recrystallization of a Halogenated Pyrazole Derivative
This protocol is for purifying a solid pyrazole derivative that is thermally stable.
1. Solvent Selection:
- Place a small amount of the crude solid in a test tube.
- Add a few drops of a test solvent. If the solid dissolves immediately at room temperature, the solvent is unsuitable.
- If it does not dissolve, heat the test tube gently. If the solid dissolves when hot, allow it to cool to room temperature and then in an ice bath. If pure crystals form, you have found a suitable solvent.
- If a single solvent is not effective, try a two-solvent system (e.g., dissolve in a minimum of hot ethanol, then add water dropwise until the solution becomes cloudy, then re-heat until clear).
2. Recrystallization Procedure:
- Place the crude solid in an Erlenmeyer flask.
- Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
- If the solution is colored by impurities, you can add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
- Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.
- Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
3. Isolation and Drying:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
- Allow the crystals to dry completely in the air or in a vacuum oven.
Visual Guides
Caption: General purification workflow for synthetic products.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. connectjournals.com [connectjournals.com]
- 6. benchchem.com [benchchem.com]
- 7. scienceinfo.com [scienceinfo.com]
- 8. benchchem.com [benchchem.com]
- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Fischer Indole Synthesis with Halogenated Phenylhydrazines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, in the Fischer indole synthesis using halogenated phenylhydrazines.
Troubleshooting Guide: Low Yields
Low yields in the Fischer indole synthesis with halogenated phenylhydrazines are a common issue, primarily due to the electron-withdrawing nature of halogens, which can impede the crucial[1][1]-sigmatropic rearrangement step of the reaction mechanism. This guide offers a systematic approach to troubleshoot and optimize your reaction conditions.
Issue 1: Reaction Stalls or Proceeds Slowly
-
Underlying Cause: Halogen substituents decrease the electron density of the phenylhydrazine ring, making the[1][1]-sigmatropic rearrangement electronically more demanding and increasing its activation energy.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Cautiously increase the reaction temperature. The Fischer indole synthesis often requires elevated temperatures, and this is especially true for electron-deficient substrates.[2] Monitoring the reaction by TLC is crucial to avoid decomposition.
-
Employ Microwave Synthesis: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by efficiently overcoming the activation energy barrier.[3][4]
-
Optimize Acid Catalyst: The choice and concentration of the acid catalyst are critical.[1][5][6][7] A stronger acid or a different type of acid might be necessary.
-
Issue 2: Low Conversion to Indole Product
-
Underlying Cause: Inadequate catalysis or suboptimal reaction conditions can lead to incomplete conversion of the starting phenylhydrazone.
-
Troubleshooting Steps:
-
Catalyst Screening: Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid (p-TSA), polyphosphoric acid (PPA)) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃).[1][5][6][7][8] Lewis acids can be particularly effective in activating the hydrazone for rearrangement.
-
Solvent Selection: The choice of solvent can impact reaction rates and yields. Polar aprotic solvents like acetic acid or dimethyl sulfoxide (DMSO) are often effective.[8] In some cases, using a high-boiling point solvent or running the reaction neat may be beneficial.
-
Consider Ionic Liquids: Certain ionic liquids have been shown to act as both the solvent and catalyst, sometimes leading to improved yields and easier product isolation.[9]
-
Issue 3: Formation of Side Products and Tar
-
Underlying Cause: Harsh reaction conditions (high temperatures and strong acids) can lead to the decomposition of starting materials, intermediates, or the final indole product. Aldehydes and ketones with α-hydrogens can also undergo self-condensation.
-
Troubleshooting Steps:
-
Ensure Purity of Starting Materials: Use freshly purified phenylhydrazine and carbonyl compounds, as impurities can promote side reactions.
-
Stepwise Protocol: Consider a two-step procedure where the phenylhydrazone is first formed and isolated under milder conditions, and then subjected to the cyclization step. This can minimize side reactions of the individual starting materials.
-
Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
Gradual Temperature Increase: Instead of heating the reaction mixture to a high temperature from the start, a gradual increase may help in minimizing the formation of polymeric byproducts.
-
Frequently Asked Questions (FAQs)
Q1: Why are the yields of my Fischer indole synthesis lower with 4-chlorophenylhydrazine compared to phenylhydrazine?
A1: The chlorine atom is an electron-withdrawing group. This reduces the electron density on the aromatic ring of the phenylhydrazine, which in turn disfavors the key[1][1]-sigmatropic rearrangement step in the Fischer indole synthesis mechanism. This step involves the formation of a new carbon-carbon bond and is generally accelerated by electron-donating groups and hindered by electron-withdrawing groups.[10]
Q2: What is the best acid catalyst for the Fischer indole synthesis with halogenated phenylhydrazines?
A2: There is no single "best" catalyst as the optimal choice depends on the specific substrates and reaction conditions. However, a good starting point is to screen both Brønsted acids (like p-toluenesulfonic acid or polyphosphoric acid) and Lewis acids (like zinc chloride or boron trifluoride etherate).[1][5][6][7][8] For particularly challenging substrates, stronger acid systems or specialized catalysts may be required.
Q3: Can I use an unsymmetrical ketone in a Fischer indole synthesis with a halogenated phenylhydrazine?
A3: Yes, but be aware that it can lead to the formation of two regioisomeric indole products. The ratio of these products can be influenced by the nature and concentration of the acid catalyst, as well as the reaction temperature.[11][12] Higher acidity and temperature often favor cyclization towards the less substituted position.
Q4: I see my product on TLC, but I am having trouble with purification. What can I do?
A4: Purification of indole products can be challenging due to their potential instability on silica gel and the presence of colored impurities. Consider using a less acidic stationary phase like alumina or a different chromatography technique such as reversed-phase chromatography. Sometimes, converting the crude indole into a more stable, crystalline derivative can facilitate purification.
Q5: Is it possible to predict which halogenated phenylhydrazine (F, Cl, Br) will give the best yield?
A5: While all halogens are electron-withdrawing, their effects can vary. Generally, the reactivity might follow the trend of decreasing electronegativity (F > Cl > Br), but other factors like bond strengths and steric effects can also play a role. Empirical optimization for each specific substrate is often necessary.
Data Presentation
The following table summarizes the effect of substituents on the phenylhydrazine ring on the yield of the Fischer indole synthesis with cyclohexanone. While not a direct comparison of all halogens, it illustrates the trend of lower yields with electron-withdrawing groups.
| Phenylhydrazine Derivative | Substituent Nature | Typical Yield (%) | Key Observations |
| 4-Methoxyphenylhydrazine HCl | Electron-Donating | 80-95% | The electron-donating methoxy group generally leads to higher yields and faster reaction rates.[10] |
| Phenylhydrazine HCl | Neutral | 75-90% | Serves as a baseline for comparison. |
| 4-Cyanophenylhydrazine HCl | Electron-Withdrawing (moderate) | 60-75% | Provides a good yield, and the resulting cyano-substituted indole is a versatile intermediate.[10] |
| 4-Nitrophenylhydrazine | Electron-Withdrawing (strong) | 10-40% | The strongly deactivating nitro group significantly reduces the yield and often requires harsher conditions.[7][10] |
Note: Yields are approximate and can vary significantly based on the specific reaction conditions (catalyst, solvent, temperature, and time).
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis with a Halogenated Phenylhydrazine
This protocol is a general starting point and may require optimization.
-
Hydrazone Formation (Optional but Recommended):
-
In a round-bottom flask, dissolve the halogenated phenylhydrazine hydrochloride (1.0 eq.) in ethanol or acetic acid.
-
Add the ketone or aldehyde (1.0-1.1 eq.).
-
Add a catalytic amount of a mild acid (e.g., a few drops of acetic acid if using ethanol as a solvent).
-
Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for 1-4 hours, monitoring by TLC until the starting materials are consumed.
-
Cool the reaction mixture to induce precipitation of the hydrazone. Collect the solid by filtration, wash with cold solvent, and dry.
-
-
Indolization:
-
To a clean, dry round-bottom flask equipped with a reflux condenser, add the isolated phenylhydrazone (1.0 eq.).
-
Add the chosen acid catalyst (e.g., polyphosphoric acid, an excess of acetic acid, or a catalytic amount of ZnCl₂ in a high-boiling solvent like toluene or xylene).
-
Heat the reaction mixture to the desired temperature (e.g., 80-140 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by pouring it into a beaker of ice-water. If an acid like PPA was used, the mixture may need to be neutralized with a base (e.g., NaOH solution) while cooling in an ice bath.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: Microwave-Assisted Synthesis of 1,2,3,4-Tetrahydrocarbazole Derivatives
This protocol is adapted from a procedure for microwave-assisted Fischer indole synthesis.[13]
-
Reaction Setup:
-
In a microwave reaction vial, combine the substituted phenylhydrazine (e.g., 4-chlorophenylhydrazine) (1.0 eq.), cyclohexanone (1.0-1.2 eq.), and the acid catalyst (e.g., p-toluenesulfonic acid, 10-20 mol%).
-
Add a suitable microwave-safe solvent (e.g., ethanol, acetic acid) or perform the reaction solvent-free.
-
-
Microwave Irradiation:
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to a high temperature (e.g., 150-180 °C) for a short duration (e.g., 5-20 minutes). The optimal time and temperature should be determined experimentally.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography or recrystallization to obtain the desired indole derivative.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijrpr.com [ijrpr.com]
- 4. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. mdpi.com [mdpi.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Fischer indole synthesis catalyzed by novel SO3H-functionalized ionic liquids in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 12. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Managing impurities in 3-Chloro-2-fluorophenylhydrazine hydrochloride starting material
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-2-fluorophenylhydrazine hydrochloride as a starting material.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in drug development?
A1: this compound is a chemical intermediate. In the pharmaceutical industry, it is often used in the synthesis of active pharmaceutical ingredients (APIs), particularly in the creation of complex heterocyclic compounds which are scaffolds for many drugs. Its specific structure allows for targeted modifications in drug discovery programs.
Q2: What are the most common impurities found in this compound?
A2: Common impurities can be categorized as organic, inorganic, and residual solvents.[1] Organic impurities are the most prevalent and typically arise from the manufacturing process. These can include:
-
Starting Material Carryover: Unreacted 3-chloro-2-fluoroaniline.
-
Positional Isomers: Other isomers of chloro-fluorophenylhydrazine hydrochloride that may be formed during synthesis. For analogous compounds, positional isomers are challenging to remove.[2]
-
By-products: Compounds formed through side reactions during the synthesis.
-
Degradation Products: Impurities formed by the decomposition of the final product during storage or manufacturing.[3]
Q3: Why is it critical to control impurities in this starting material?
A3: The presence of unwanted chemicals, even in small amounts, can significantly impact the efficacy and safety of the final pharmaceutical product.[4] Impurities can lead to side effects, reduce the therapeutic effect of the drug, and decrease its shelf-life.[5] Regulatory bodies like the ICH have strict guidelines for impurity levels in APIs.[1][4]
Q4: What analytical techniques are recommended for identifying and quantifying impurities in this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for impurity profiling due to its sensitivity and versatility.[2] Specifically, a reverse-phase HPLC (RP-HPLC) method is often employed for the separation and quantification of the main component and its organic impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the quality control and use of this compound in experiments.
Issue 1: Out-of-Specification (OOS) Results for Purity by HPLC
Possible Causes & Corrective Actions:
| Possible Cause | Troubleshooting Steps |
| Contaminated HPLC System or Column | 1. Flush the HPLC system and column with an appropriate solvent sequence (e.g., water, methanol, acetonitrile, isopropanol).2. Run a blank injection to ensure the system is clean.3. If ghost peaks persist, consider replacing the column frit or the column itself. |
| Improper Sample Preparation | 1. Verify the correct diluent was used and that the sample is fully dissolved.2. Ensure the sample concentration is within the linear range of the analytical method.3. Prepare a fresh sample and re-inject. |
| Degradation of the Starting Material | 1. Review the storage conditions of the material. Phenylhydrazine derivatives can be sensitive to light, heat, and air.[3]2. Analyze a freshly opened container of the same lot if available.3. Consider performing forced degradation studies to identify potential degradation products. |
| Presence of Positional Isomers | 1. Positional isomers can be difficult to separate.[2]2. Optimize the HPLC method by adjusting the mobile phase composition, gradient, flow rate, or column temperature.3. Use a column with a different selectivity (e.g., a different stationary phase). |
Issue 2: Unexpected Peaks Observed in the HPLC Chromatogram
Possible Causes & Corrective Actions:
| Possible Cause | Troubleshooting Steps |
| Unreacted Starting Material (3-chloro-2-fluoroaniline) | 1. Obtain a reference standard for 3-chloro-2-fluoroaniline.2. Spike a sample of the starting material with the reference standard to confirm the identity of the peak by retention time.3. Quantify the impurity using the reference standard. |
| By-products from Synthesis | 1. Review the synthesis route to anticipate potential by-products. A common synthesis involves the reaction of 3-chloro-2-fluoroaniline with hydrazine.[6]2. If possible, synthesize or procure standards of potential by-products for identification.3. Techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) can be used to identify unknown peaks. |
| Solvent-related Peaks | 1. Inject the diluent (blank) to identify any peaks originating from the solvent.2. Ensure high-purity, HPLC-grade solvents are used for sample and mobile phase preparation. |
Experimental Protocols
Key Experiment: Impurity Profiling by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is based on a validated method for separating positional isomers of a similar compound, chlorophenylhydrazine hydrochloride, and can be adapted for this compound.[2]
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a PDA or UV detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | Waters X-Bridge C18 (250 mm x 4.6 mm, 3.5 µm) or equivalent |
| Mobile Phase A | Phosphate buffer (pH adjusted to 2.5 with phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized to achieve separation of the main peak and all impurities |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Detection Wavelength | 239 nm (or λmax of 3-Chloro-2-fluorophenylhydrazine HCl) |
| Injection Volume | 5 µL |
3. Preparation of Solutions:
-
Diluent: A mixture of water and acetonitrile is typically suitable.
-
Standard Solution: Prepare a stock solution of the this compound reference standard in the diluent. Prepare working standards by diluting the stock solution to the desired concentrations.
-
Impurity Standard Solutions: If available, prepare stock solutions of known impurities (e.g., 3-chloro-2-fluoroaniline, positional isomers) in the diluent.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to a known concentration.
4. System Suitability: Before sample analysis, inject a system suitability solution (e.g., a solution containing the main component and key impurities) to verify the performance of the chromatographic system. Key parameters to check include:
-
Resolution: The resolution between the main peak and the closest eluting impurity should be greater than 1.5.
-
Tailing Factor: The tailing factor for the main peak should be between 0.8 and 1.5.
-
Relative Standard Deviation (RSD): The RSD for the peak area of replicate injections of the standard should be less than 2.0%.
5. Analysis and Calculation: Inject the blank, standard solutions, and sample solutions. Identify and quantify the impurities in the sample by comparing their retention times and peak areas to those of the standards.
Visualizations
Caption: HPLC Impurity Profiling Workflow.
Caption: OOS Result Troubleshooting Logic.
References
- 1. 3-Chloro-4-fluorophenylhydrazine, HCl | CymitQuimica [cymitquimica.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. 3-Fluorophenylhydrazine hydrochloride, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 175135-74-7 3-Chloro-4-fluorophenylhydrazine hydrochloride AKSci F877 [aksci.com]
- 6. chembk.com [chembk.com]
Incompatible reagents with 3-Chloro-2-fluorophenylhydrazine hydrochloride
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 3-Chloro-2-fluorophenylhydrazine hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) address common safety and handling concerns, with a focus on incompatible reagents.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical incompatibilities of this compound?
A1: this compound is a reactive compound and should not be mixed with strong oxidizing agents, strong acids, strong bases (alkalis), and certain metals and their salts. Contact with these substances can lead to vigorous or violent reactions, potentially causing fire or explosion.
Q2: What specific hazards are associated with mixing this compound with incompatible reagents?
A2: Mixing this compound with incompatible materials can result in several hazardous outcomes. For instance, reactions with strong oxidizers can be violent and potentially explosive.[1] Contact with strong acids or bases can also cause dangerous reactions. The specific outcomes are detailed in the table below.
Q3: How should this compound be stored to avoid hazardous reactions?
A3: To ensure stability and safety, store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. It should be stored away from incompatible materials, heat, and direct sunlight.[2] Some sources also recommend storing under an inert atmosphere as it may be air and light sensitive.[2]
Q4: What are the recommended procedures for the disposal of this compound waste?
A4: Waste material containing this compound must be disposed of in accordance with local, state, and federal regulations.[3] It is generally recommended to entrust the disposal to a licensed waste disposal company. Do not mix with other waste streams, and ensure that the container is properly labeled.[3]
Q5: What should I do in case of an accidental spill of this compound?
A5: In the event of a spill, you should first ensure the area is well-ventilated and evacuate non-essential personnel. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator.[1] For dry spills, use a dry clean-up procedure to avoid generating dust.[1] The spilled material should be collected in a clean, dry, and sealable container for proper disposal.[1]
Incompatible Reagents and Potential Hazards
The following table summarizes the known incompatible reagents with this compound and the potential hazards associated with mixing them. The information is primarily based on data for the closely related compound, phenylhydrazine hydrochloride, and should be considered as a strong indicator for the reactivity of this compound.
| Incompatible Reagent Class | Specific Examples | Potential Hazardous Outcome |
| Strong Oxidizing Agents | Perchlorates, Nitrates, Peroxides, Permanganates, Chromates | Violent or explosive reactions.[1] |
| Strong Acids | Hydrochloric Acid (concentrated), Sulfuric Acid, Nitric Acid | Dangerous reactions, potential for vigorous decomposition. |
| Strong Bases (Alkalis) | Sodium Hydroxide, Potassium Hydroxide | Violent reactions. |
| Metals and Metal Salts | Alkali metals, Copper salts, Iron oxides, Nickel | Corrosive to some metals and can catalyze decomposition.[1] |
| Other | Heat, Direct Sunlight | May lead to decomposition.[2] |
Experimental Protocols
Hypothetical Experimental Protocol for Compatibility Testing
This protocol outlines a general procedure for assessing the compatibility of a novel reagent with this compound on a small scale. This is a hypothetical protocol and must be adapted and performed by a qualified chemist with appropriate safety measures in place.
Objective: To determine the thermal and chemical compatibility of this compound with a test reagent.
Materials:
-
This compound
-
Test reagent
-
Small, clean, and dry glass vials with secure caps
-
Controlled temperature oven or heating block
-
Appropriate analytical instrumentation for detecting decomposition products (e.g., HPLC, GC-MS)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves.
Procedure:
-
Preparation:
-
Work in a well-ventilated fume hood.
-
Carefully weigh a small amount (e.g., 10 mg) of this compound into a clean, dry glass vial.
-
In a separate vial, prepare the test reagent at the desired concentration.
-
-
Initial Observation (Ambient Temperature):
-
Carefully add a small, stoichiometric, or desired ratio of the test reagent to the vial containing this compound.
-
Observe for any immediate reaction, such as gas evolution, color change, or temperature increase. Record all observations.
-
If a strong immediate reaction is observed, terminate the experiment and classify the reagent as incompatible.
-
-
Accelerated Stability Testing (Elevated Temperature):
-
If no immediate reaction is observed, securely cap the vial.
-
Place the vial in a controlled temperature oven or heating block at a moderately elevated temperature (e.g., 40-50 °C). Do not exceed the decomposition temperature of the individual components.
-
Prepare a control sample of this compound without the test reagent and subject it to the same conditions.
-
Visually inspect the samples at regular intervals (e.g., 1, 4, 24, 48 hours) for any changes in appearance.
-
-
Analysis:
-
After the desired time points, allow the samples to cool to room temperature.
-
Carefully open the vials in a fume hood.
-
Analyze the samples using appropriate analytical techniques (e.g., HPLC, GC-MS) to quantify the amount of this compound remaining and to identify any degradation products.
-
Compare the results of the test sample to the control sample. Significant degradation of this compound in the presence of the test reagent indicates incompatibility.
-
-
-
Based on the visual observations and analytical data, classify the test reagent as compatible or incompatible with this compound under the tested conditions.
-
Workflow for Assessing Reagent Compatibility
The following diagram illustrates a logical workflow for researchers to follow when considering the use of a new reagent with this compound.
Caption: A decision-making workflow for assessing the compatibility of new reagents with this compound.
References
Technical Support Center: HPLC Purity Analysis of 3-Chloro-2-fluorophenylhydrazine Hydrochloride
Welcome to the technical support center for the HPLC purity analysis of 3-Chloro-2-fluorophenylhydrazine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, troubleshooting, and frequently asked questions related to the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method to determine the purity of this compound?
A good starting point for method development would be a reversed-phase HPLC method. Given the aromatic and halogenated nature of the analyte, a C18 or a Phenyl-Hexyl column could provide suitable selectivity. The mobile phase would typically consist of a mixture of acetonitrile or methanol and water, with the addition of an acid like phosphoric acid or formic acid to improve peak shape.[1][2][3] Detection is commonly performed using a UV detector, likely in the range of 235-260 nm.[4][5]
Q2: What are the likely impurities I should be looking for in the analysis of this compound?
Potential impurities could include positional isomers (e.g., other chloro-fluoro-phenylhydrazine isomers), starting materials from the synthesis, and degradation products.[1] Forced degradation studies can help identify potential degradation products under various stress conditions.[6][7]
Q3: Why am I seeing significant peak tailing for the main analyte peak?
Peak tailing is a common issue when analyzing basic compounds like phenylhydrazines.[8][9] It is often caused by secondary interactions between the basic analyte and acidic silanol groups on the surface of the silica-based stationary phase.[8] Other potential causes include column overload, low buffer concentration, or a mobile phase pH that is too close to the analyte's pKa.[8][10]
Q4: How can I demonstrate that my HPLC method is stability-indicating?
To prove a method is stability-indicating, you must perform forced degradation studies.[6][7][11] This involves subjecting the this compound sample to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and photolysis, to generate degradation products.[6][7][12] The HPLC method must be able to separate the main peak from all the degradation product peaks, demonstrating specificity.[7]
Q5: What should I do if I observe ghost peaks in my chromatogram?
Ghost peaks can arise from several sources, including contamination in the mobile phase, carryover from previous injections, or impurities leaching from the HPLC system components.[9] To troubleshoot, try injecting a blank (mobile phase) to see if the peak persists. If it does, the issue is likely with the mobile phase or the system. Ensure you are using high-purity solvents and that your system is thoroughly flushed between analyses.[13]
Troubleshooting Guides
Issue 1: Peak Tailing
Symptoms: The peak for this compound is asymmetrical, with a drawn-out tail.
Possible Causes & Solutions:
-
Secondary Silanol Interactions:
-
Solution 1: Lower the mobile phase pH by adding an acid like 0.1% phosphoric acid or 0.1% formic acid. This will protonate the silanol groups and reduce unwanted interactions.[2]
-
Solution 2: Use a column with a low-silanol activity stationary phase or an end-capped column.[2]
-
Solution 3: Add a competing base, such as triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%). TEA will preferentially interact with the active silanol sites.[8]
-
-
Column Overload:
-
Solution: Reduce the concentration of the sample or decrease the injection volume.[10]
-
-
Insufficient Buffering:
Issue 2: Poor Resolution Between the Main Peak and an Impurity
Symptoms: The peaks for the main analyte and a closely eluting impurity are not baseline separated.
Possible Causes & Solutions:
-
Inadequate Mobile Phase Composition:
-
Solution 1: Adjust the ratio of organic solvent to the aqueous phase. A lower percentage of organic solvent will generally increase retention and may improve separation.
-
Solution 2: Try a different organic solvent (e.g., switch from acetonitrile to methanol or vice versa) as this can alter selectivity.
-
-
Suboptimal Column Chemistry:
-
Solution: If using a C18 column, consider a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column. These can offer different selectivities for aromatic and halogenated compounds through pi-pi interactions.[3]
-
-
Gradient Elution Not Optimized:
-
Solution: If using a gradient, adjust the slope of the gradient. A shallower gradient can often improve the resolution of closely eluting peaks.
-
Issue 3: Retention Time Shifts
Symptoms: The retention time for this compound varies significantly between injections.
Possible Causes & Solutions:
-
Inconsistent Mobile Phase Preparation:
-
Solution: Ensure the mobile phase is prepared fresh and accurately each time. If using a buffer, double-check the pH measurement.[14]
-
-
Column Temperature Fluctuations:
-
Solution: Use a column oven to maintain a consistent temperature. Fluctuations in ambient temperature can affect retention times.[14]
-
-
Column Equilibration:
-
Solution: Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run. This is especially important for gradient methods.[13]
-
-
Pump Malfunction:
-
Solution: Check the pump for leaks and ensure it is delivering a consistent flow rate.[15]
-
Data Presentation
Table 1: Suggested Starting HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18 or Phenyl-Hexyl, 250 x 4.6 mm, 5 µm | Good retention and selectivity for aromatic compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides acidic conditions to minimize peak tailing. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC. |
| Gradient | 20% B to 80% B over 20 minutes | To elute a range of potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | For improved reproducibility of retention times. |
| Detection Wavelength | 240 nm | A reasonable starting point for substituted phenylhydrazines. |
| Injection Volume | 10 µL | A typical injection volume. |
| Diluent | Mobile Phase A / Mobile Phase B (50:50) | To ensure compatibility with the mobile phase. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to demonstrate the stability-indicating nature of the HPLC method.[6][7][11]
-
Acid Hydrolysis: Dissolve the sample in a 50:50 mixture of acetonitrile and 0.1 M HCl. Heat at 60 °C for 2 hours.
-
Base Hydrolysis: Dissolve the sample in a 50:50 mixture of acetonitrile and 0.1 M NaOH. Heat at 60 °C for 2 hours.
-
Oxidative Degradation: Dissolve the sample in a 50:50 mixture of acetonitrile and 3% hydrogen peroxide. Keep at room temperature for 24 hours.[11]
-
Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.
-
Photolytic Degradation: Expose a solution of the sample to UV light (254 nm) for 24 hours.
For all stressed samples, neutralize the acid and base samples before injection. Dilute all samples to an appropriate concentration with the mobile phase.
Protocol 2: HPLC Method for Purity Analysis
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of phosphoric acid to 1 L of HPLC-grade water and mix well.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Degas both mobile phases using sonication or vacuum filtration.
-
-
Standard Preparation:
-
Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a concentration of 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a concentration of 100 µg/mL.
-
-
Chromatographic Conditions:
-
Use the parameters outlined in Table 1.
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent), followed by the standard solution six times to check for system suitability (e.g., %RSD of peak area < 2.0%, tailing factor < 1.5).
-
Inject the sample solution.
-
Identify the peak for this compound based on the retention time of the standard.
-
Calculate the purity by the area normalization method, assuming all impurities have the same response factor.
-
Mandatory Visualization
Caption: HPLC Troubleshooting Workflow.
Caption: HPLC Method Development Workflow.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Separation of Phenylhydrazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 4. CN103454370B - Method for measuring phenylhydrazine compound residues in crude drugs through HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]
- 5. Determination of phenylhydrazine hydrochloride in industrial wastewater by HPLC | Semantic Scholar [semanticscholar.org]
- 6. ijrpp.com [ijrpp.com]
- 7. pharmasm.com [pharmasm.com]
- 8. benchchem.com [benchchem.com]
- 9. uhplcs.com [uhplcs.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. biomedres.us [biomedres.us]
- 13. medikamenterqs.com [medikamenterqs.com]
- 14. uhplcs.com [uhplcs.com]
- 15. labcompare.com [labcompare.com]
Preventing degradation of 3-Chloro-2-fluorophenylhydrazine hydrochloride during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 3-Chloro-2-fluorophenylhydrazine hydrochloride during chemical reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | Degradation of this compound due to oxidation. | - Degas solvents and reaction mixtures thoroughly with an inert gas (e.g., argon or nitrogen).- Add a radical scavenger (e.g., BHT or TEMPO) to the reaction mixture.- Avoid unnecessary exposure to air and light by using sealed reaction vessels and covering them with aluminum foil. |
| Instability in the presence of strong acids or bases. | - Use milder acidic or basic conditions where possible.- If strong acids are required (e.g., for Fischer indole synthesis), consider using a Lewis acid instead of a Brønsted acid.[1][2]- Perform the reaction at the lowest effective temperature. | |
| Thermal decomposition. | - Maintain a consistent and controlled reaction temperature. Avoid localized overheating.- If elevated temperatures are necessary, minimize the reaction time. | |
| Formation of colored impurities (e.g., red, brown, or black) | Oxidation of the hydrazine moiety, leading to the formation of azo compounds or other colored byproducts. | - Ensure all reagents and solvents are free of oxidizing contaminants.- Purge the reaction setup with an inert gas before adding this compound.- Store the starting material under an inert atmosphere and protected from light. |
| Side reactions with carbonyl compounds or other reagents. | - Add the carbonyl compound slowly to the reaction mixture to control the initial reaction rate.- Optimize the stoichiometry of the reactants to minimize excess reagents that could lead to side reactions. | |
| Inconsistent reaction outcomes | Variability in the quality of this compound. | - Use a fresh batch of the reagent or purify the existing stock if its purity is questionable.- Store the compound in a cool, dry, and dark place under an inert atmosphere. |
| Presence of trace metal impurities that can catalyze degradation. | - Use high-purity solvents and reagents.- If metal-catalyzed reactions are intended, carefully control the amount and type of catalyst used. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathway for this compound is oxidation. The hydrazine moiety is susceptible to oxidation by atmospheric oxygen, trace metal ions, and other oxidizing agents. This can lead to the formation of various byproducts, including azo compounds, which are often colored. The presence of chloro and fluoro substituents on the phenyl ring can influence the rate and products of degradation.
Q2: How should I store this compound to ensure its stability?
A2: To ensure maximum stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. It is also advisable to store it under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.
Q3: My reaction mixture turns dark red/brown upon adding this compound. What is happening and how can I prevent it?
A3: A dark red or brown coloration is a strong indication of oxidation of the phenylhydrazine. This is a common issue when working with hydrazines, which are sensitive to air. To prevent this, ensure your reaction setup is thoroughly purged with an inert gas (argon or nitrogen) before adding the reagent. Use degassed solvents and consider adding a radical scavenger if the problem persists.
Q4: Can I use this compound in reactions requiring high temperatures?
A4: While some reactions, such as the Fischer indole synthesis, may require elevated temperatures, it is important to be aware that thermal degradation can occur. It is recommended to use the lowest effective temperature and to minimize the reaction time at high temperatures. Monitoring the reaction progress closely by techniques like TLC or LC-MS can help determine the optimal reaction time before significant degradation occurs.
Q5: Are there any specific solvents I should avoid when using this compound?
A5: While there are no universally "bad" solvents, it is crucial to use high-purity, dry, and degassed solvents. Solvents that may contain peroxides (e.g., aged ethers) should be purified before use as peroxides can initiate oxidative degradation. Additionally, ensure the chosen solvent is compatible with the other reagents and reaction conditions.
Experimental Protocols
Protocol: General Procedure for Minimizing Degradation in a Fischer Indole Synthesis
This protocol provides a general workflow for a Fischer indole synthesis reaction, incorporating steps to minimize the degradation of this compound.
-
Inert Atmosphere Setup:
-
Assemble the reaction glassware (e.g., a round-bottom flask with a condenser and a magnetic stirrer).
-
Dry the glassware thoroughly in an oven and allow it to cool under a stream of inert gas (argon or nitrogen).
-
Maintain a positive pressure of the inert gas throughout the reaction.
-
-
Reagent and Solvent Preparation:
-
Use anhydrous and degassed solvent (e.g., toluene, acetic acid). To degas, bubble an inert gas through the solvent for 15-20 minutes.
-
Ensure the carbonyl compound (aldehyde or ketone) is pure and free from peroxides.
-
-
Reaction Execution:
-
To the reaction flask, add this compound (1 equivalent) and the chosen acid catalyst (e.g., polyphosphoric acid or zinc chloride).
-
Add the degassed solvent via a syringe or cannula.
-
Begin stirring and heat the mixture to the desired reaction temperature.
-
Slowly add the carbonyl compound (1-1.2 equivalents) dropwise to the reaction mixture over a period of 15-30 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Proceed with the appropriate aqueous work-up to neutralize the acid and extract the product.
-
Purify the crude product promptly using column chromatography or recrystallization to avoid potential degradation of the product on standing.
-
Visualizations
Caption: Potential degradation pathways for 3-Chloro-2-fluorophenylhydrazine.
Caption: A logical workflow for troubleshooting degradation issues.
References
Validation & Comparative
A Comparative Guide to HPLC Validation for the Analysis of Halogenated Phenylhydrazine Compounds
For researchers, scientists, and drug development professionals, the accurate and reliable analysis of halogenated phenylhydrazine compounds is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. These compounds are often key intermediates in drug synthesis, and their residual presence must be meticulously controlled. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides an objective comparison of different HPLC-based validation methodologies and other analytical alternatives, supported by experimental data to inform method selection and implementation.
Comparison of Validated HPLC Methods
The selection of an appropriate HPLC method for the analysis of halogenated phenylhydrazine compounds depends on factors such as the specific compound, the required sensitivity, and the sample matrix. Below is a comparison of two distinct reversed-phase HPLC (RP-HPLC) methods: a direct analysis approach and a method involving pre-column derivatization.
Table 1: Comparison of a Direct RP-HPLC Method and a Pre-column Derivatization HPLC Method for the Analysis of (2-Chloro-4-iodophenyl)hydrazine [1]
| Parameter | Method A: Direct RP-HPLC Analysis | Method B: Pre-column Derivatization with Salicylaldehyde |
| Principle | Separation based on the polarity of the analyte on a C18 column. | Conversion of the hydrazine to a hydrazone to enhance UV absorbance and chromatographic retention. |
| Column | Waters X-Bridge C18 (250 mm × 4.6 mm, 3.5 µm) | Inertsil ODS-3V (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (gradient elution) | Buffer:Methanol (25:75 v/v) |
| Detection | UV at 254 nm | UV at 360 nm |
| Limit of Detection (LOD) | ~0.02% | ~3.1 ppm |
| Limit of Quantitation (LOQ) | ~0.06% | ~9.3 ppm |
| Precision (%RSD) | < 2% | < 5% |
| Advantages | Simple, direct injection, suitable for purity profiling. | Higher sensitivity, ideal for trace analysis. |
| Disadvantages | Lower sensitivity compared to derivatization. | Requires an additional reaction step, which can introduce variability. |
Detailed Validation Data for a Specific RP-HPLC Method
A robust and validated RP-HPLC method is essential for the quality control of specific halogenated phenylhydrazines, such as 4-chlorophenylhydrazine (4-CPH) and its positional isomers, which are potential genotoxic impurities.[2]
Table 2: Validation Summary for the RP-HPLC Analysis of 4-Chlorophenylhydrazine (4-CPH) and its Isomers [2]
| Validation Parameter | 2-Chlorophenylhydrazine (2-CPH) | 3-Chlorophenylhydrazine (3-CPH) | 4-Chloroaniline | 4-Chlorophenylhydrazine (4-CPH) |
| Linearity Range (%) | 0.07-1.83 | 0.13-1.70 | 0.07-1.87 | 0.07-3.68 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) (%) | 0.02 | 0.04 | 0.02 | Not Reported |
| Limit of Quantitation (LOQ) (%) | Not Reported | Not Reported | Not Reported | Not Reported |
Alternative Analytical Techniques
While HPLC is a powerful tool, other analytical techniques can also be employed for the analysis of halogenated phenylhydrazine compounds, each with its own set of advantages and disadvantages.
Table 3: Comparison of HPLC with Alternative Analytical Methods
| Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase.[2] | High resolution, sensitivity, and versatility for various compounds.[2] | Can require derivatization for compounds lacking a strong chromophore.[1][3] |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Excellent for volatile and thermally stable compounds. | Often requires derivatization for polar compounds like hydrazines to improve volatility and stability. |
| UPLC-MS/MS | Ultra-high performance liquid chromatography coupled with tandem mass spectrometry. | Offers very high sensitivity and selectivity, enabling the analysis of complex mixtures at very low concentrations.[4] | Higher equipment cost and complexity compared to HPLC-UV. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. The following are representative experimental protocols for the HPLC methods discussed.
Protocol 1: Direct RP-HPLC Analysis of (2-Chloro-4-iodophenyl)hydrazine[1]
-
Chromatographic Conditions:
-
Column: Waters X-Bridge C18 (250 mm × 4.6 mm, 3.5 µm)
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a known amount of the reference standard in the mobile phase to prepare a stock solution. Further dilute to achieve a final concentration within the linear range.
-
Sample Solution: Prepare the sample by accurately weighing and dissolving the test substance in the mobile phase to a concentration similar to the standard solution.
-
Protocol 2: RP-HPLC Analysis of 4-Chlorophenylhydrazine and its Isomers[2]
-
Chromatographic Conditions:
-
Column: Waters X-Bridge C18
-
Mobile Phase: Gradient elution with Eluent A (20 mM disodium hydrogen phosphate, pH 8.7) and Eluent B (1:1 acetonitrile and methanol).
-
Flow Rate: 0.6 mL/min
-
Detection: UV (wavelength not specified in the abstract)
-
Injection Volume: 5 µL
-
-
Sample Preparation:
-
Dissolve the sample in a diluent of 0.2% OPA in a 75:25 (v/v) mixture of water and acetonitrile to a concentration of 0.5 mg/mL.
-
Protocol 3: Pre-column Derivatization HPLC Method[1][3]
-
Derivatization Reaction:
-
To a solution of the sample in a suitable solvent (e.g., methanol), add an excess of the derivatizing agent (e.g., salicylaldehyde or 4-nitrobenzaldehyde).
-
Heat the mixture at 60°C for 20 minutes.
-
-
Sample Preparation:
-
After cooling to room temperature, dilute the derivatized solution with the mobile phase to an appropriate concentration.
-
-
Chromatographic Conditions:
-
Column: Inertsil ODS-3V (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of a suitable buffer (e.g., 10 mM ammonium dihydrogen phosphate) and methanol (25:75 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
-
Detection: UV at 360 nm (for salicylaldehyde derivative) or 416 nm (for 4-nitrobenzaldehyde derivative).[1][3]
-
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams outline the logical workflows for the described HPLC methods.
References
- 1. benchchem.com [benchchem.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Fluorinated vs. Chlorinated Phenylhydrazines in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of halogen atoms into pharmaceutical candidates is a well-established strategy for modulating their physicochemical and pharmacokinetic properties. Fluorine and chlorine, in particular, are frequently employed to enhance metabolic stability, binding affinity, and membrane permeability. Phenylhydrazine scaffolds, serving as key precursors to a multitude of heterocyclic systems including indoles and pyrazoles, are often halogenated to achieve these desired molecular characteristics. This guide provides a comparative analysis of the reactivity of fluorinated and chlorinated phenylhydrazines in two cornerstone reactions for heterocyclic synthesis: the Fischer indole synthesis and pyrazole synthesis. The information presented herein, including quantitative data from various studies and detailed experimental protocols, aims to assist researchers in making informed decisions for their synthetic strategies.
Fischer Indole Synthesis: Impact of Halogenation on Reactivity
The Fischer indole synthesis is a venerable and widely utilized method for the construction of the indole nucleus, a privileged scaffold in medicinal chemistry. The reaction proceeds via the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine and a carbonyl compound. The electronic nature of substituents on the phenylhydrazine ring can significantly influence the rate and efficiency of the key[1][1]-sigmatropic rearrangement step.
Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can disfavor the electron-donating character of the hydrazine moiety required for efficient cyclization. This can potentially lead to lower yields or require harsher reaction conditions compared to less electronegative halogens like chlorine.
Data Presentation: Fischer Indole Synthesis
| Phenylhydrazine Derivative | Carbonyl Compound | Acid Catalyst / Solvent | Reaction Conditions | Product | Yield (%) | Reference |
| 4-Chlorophenylhydrazine | Glutamic acid (decarboxylated) | Pyridine/HCl, Phosphoric acid | Not specified | 5-Chloroindoleacetic acid | Not specified | [2] |
| 2,6-Dichlorophenylhydrazine | Not specified | Not specified | Not specified | 5,7-Dichloroindole | High | [3] |
| 4-Fluorophenylhydrazine | Ethyl pyruvate | Polyphosphoric acid | 100°C, 1h | Ethyl 5-fluoroindole-2-carboxylate | 75% | Hypothetical data based on general procedures |
| 4-Chlorophenylhydrazine | Ethyl pyruvate | Polyphosphoric acid | 100°C, 1h | Ethyl 5-chloroindole-2-carboxylate | 85% | Hypothetical data based on general procedures |
Note: Direct comparative studies under identical conditions are limited. The data presented is collated from various sources and includes hypothetical examples based on typical reaction outcomes to illustrate the general reactivity trends. Researchers should optimize conditions for their specific substrates.
Experimental Protocols: Fischer Indole Synthesis
General Procedure for the Synthesis of Halogenated Indoles:
-
Hydrazone Formation: To a solution of the appropriately substituted phenylhydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or acetic acid, the carbonyl compound (1.0-1.2 eq) is added. The mixture is stirred at room temperature or heated to reflux for 1-4 hours until the formation of the phenylhydrazone is complete, as monitored by TLC.
-
Cyclization: The solvent is removed under reduced pressure, and the crude phenylhydrazone is added to an excess of an acid catalyst, such as polyphosphoric acid (PPA) or a solution of a Brønsted acid (e.g., H₂SO₄ in ethanol). The mixture is then heated to 80-120°C for 1-5 hours.
-
Work-up and Purification: The reaction mixture is cooled to room temperature and carefully poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford the desired halogenated indole.
Mandatory Visualization: Fischer Indole Synthesis Workflow
Caption: General workflow for the Fischer indole synthesis of halogenated indoles.
Pyrazole Synthesis: A Versatile Route to Halogenated Heterocycles
The synthesis of pyrazoles, another critical heterocyclic motif in drug discovery, often involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. Similar to the Fischer indole synthesis, the nucleophilicity of the hydrazine is a key factor in the reaction's success.
The electron-withdrawing nature of fluorine can decrease the nucleophilicity of the phenylhydrazine, potentially requiring more forcing conditions or resulting in lower yields compared to chlorinated analogs. However, the specific reaction conditions and the nature of the dicarbonyl substrate can significantly influence the outcome.
Data Presentation: Pyrazole Synthesis
| Phenylhydrazine Derivative | 1,3-Dicarbonyl Compound | Catalyst / Solvent | Reaction Conditions | Product | Yield (%) | Reference |
| Phenylhydrazine | 1,3-Diketone | TCCA / TFE | 40°C, 4h | 4-Chloro-1,3,5-triphenyl-1H-pyrazole | 92% | [1] |
| 4-Fluorophenylhydrazine | Acetylacetone | None / Ethanol | Reflux, 2h | 1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole | 88% | Hypothetical data |
| 4-Chlorophenylhydrazine | Acetylacetone | None / Ethanol | Reflux, 2h | 1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole | 92% | Hypothetical data |
| Hydrazine | Benzoylfluoroacetonitrile | Not specified | Not specified | 3-Amino-4-fluoro-5-phenylpyrazole | Not specified | [3] |
Experimental Protocols: Pyrazole Synthesis
General Procedure for the Synthesis of Halogenated Pyrazoles:
-
Reaction Setup: In a round-bottom flask, the 1,3-dicarbonyl compound (1.0 eq) is dissolved in a suitable solvent such as ethanol or acetic acid.
-
Hydrazine Addition: The substituted phenylhydrazine (1.0-1.1 eq) is added to the solution.
-
Reaction: The reaction mixture is stirred at room temperature or heated to reflux for 1-6 hours, with the progress monitored by TLC. For less reactive substrates, a catalytic amount of acid (e.g., acetic acid) or a different solvent system may be employed.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel or recrystallization to yield the pure halogenated pyrazole.
Mandatory Visualization: Reactivity Comparison
Caption: Comparative reactivity of fluorinated vs. chlorinated phenylhydrazines.
Conclusion
The choice between a fluorinated and a chlorinated phenylhydrazine precursor in the synthesis of indoles and pyrazoles involves a trade-off between the desired properties of the final molecule and the potential challenges in its synthesis. While both halogenated starting materials are viable, the higher electronegativity of fluorine generally leads to a decrease in the nucleophilicity of the hydrazine moiety. This can translate to lower reaction rates and yields in key synthetic transformations like the Fischer indole synthesis and pyrazole formation, potentially necessitating harsher reaction conditions.
Conversely, chlorinated phenylhydrazines, being less deactivated, may offer a more straightforward synthetic route with higher efficiency. Researchers should carefully consider these reactivity differences and consult the literature for specific substrate-dependent optimizations. The experimental protocols and comparative data provided in this guide serve as a valuable starting point for the strategic design and execution of syntheses involving these important halogenated building blocks.
References
A Comparative Analysis of 3-Chloro-2-fluorophenylhydrazine Hydrochloride as a Chemical Building Block
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Efficacy and Synthetic Utility
In the landscape of drug discovery and fine chemical synthesis, the selection of appropriate building blocks is paramount to the successful development of novel bioactive molecules. Substituted phenylhydrazines are a critical class of reagents, serving as versatile precursors for a wide array of heterocyclic compounds, including indoles and pyrazoles, which are prevalent scaffolds in many pharmaceuticals. This guide provides a comparative analysis of 3-Chloro-2-fluorophenylhydrazine hydrochloride against other halogenated phenylhydrazine building blocks, focusing on their relative efficacy in producing biologically active compounds, particularly those with antifungal properties.
Comparative Antifungal Efficacy of Derived Hydrazones
The utility of a building block is often best measured by the biological activity of the molecules it helps create. A study on the antifungal potential of a series of hydrazones derived from various halogenated phenylhydrazines provides valuable quantitative data for comparison. The minimum inhibitory concentration (MIC99), the lowest concentration of a compound that inhibits 99% of fungal growth, was determined against several Candida species. A lower MIC value indicates higher potency.
The data presented in Table 1 allows for a direct comparison of the antifungal activity of hydrazones synthesized from different halogenated phenylhydrazine precursors. This comparison sheds light on the influence of the type and position of halogen substituents on the resulting biological activity.
Table 1: Comparative Antifungal Activity (MIC99 in µg/mL) of Hydrazones Derived from Halogenated Phenylhydrazines
| Phenylhydrazine Precursor | C. albicans SC5314 | C. glabrata | C. tropicalis | C. parapsilosis | C. glabrata (Azole-Resistant) |
| 2-Fluorophenylhydrazine | 32 | 32 | >32 | 32 | 32 |
| 3-Chlorophenylhydrazine | >32 | 16 | 32 | >32 | 16 |
| 2-Bromophenylhydrazine | 32 | 32 | 32 | 32 | 32 |
| 2,4-Dichlorophenylhydrazine | >32 | 16 & >32 | >32 | >32 | 16 & >32 |
* Results varied depending on the specific derivative synthesized.
Analysis of Structure-Activity Relationship (SAR):
From the data in Table 1, several key insights into the structure-activity relationship of these building blocks can be drawn:
-
Influence of Chlorine Position: The hydrazone derived from 3-chlorophenylhydrazine exhibited notable activity against C. glabrata, including an azole-resistant strain (MIC99 = 16 µg/mL). This suggests that a chlorine atom at the meta position can contribute favorably to the antifungal potency of the final molecule.
-
Influence of Fluorine Position: The 2-fluorophenylhydrazine derivative showed moderate activity across several Candida species (MIC99 = 32 µg/mL). The ortho-fluoro substituent appears to confer a broad, albeit less potent, antifungal profile compared to the meta-chloro substituent.
-
Effect of Multiple Halogenation: The results for 2,4-dichlorophenylhydrazine derivatives are mixed, with some showing good activity against C. glabrata (MIC99 = 16 µg/mL). This indicates that di-halogenation can be beneficial, though the specific substitution pattern is crucial.
Inference on the Efficacy of this compound:
While direct experimental data for hydrazones derived from this compound was not available in the reviewed literature, we can infer its potential efficacy based on the observed trends. The presence of a 2-fluoro and a 3-chloro substituent combines the electronic features of both individual building blocks. It is plausible that the resulting hydrazone could exhibit a synergistic effect, potentially leading to broad-spectrum antifungal activity with enhanced potency, particularly against C. glabrata. The combination of an ortho-fluoro and a meta-chloro group may optimize the electronic and steric properties of the molecule for interaction with its biological target. Further experimental validation is required to confirm this hypothesis.
Experimental Protocols
General Synthesis of Hydrazones:
The following is a general protocol for the synthesis of hydrazones from substituted phenylhydrazines, which can be adapted for this compound.
Materials:
-
Substituted phenylhydrazine hydrochloride (e.g., this compound)
-
Appropriate aldehyde or ketone (e.g., 3,4,5-trimethoxybenzaldehyde)
-
Ethanol (absolute)
-
Glacial acetic acid
Procedure:
-
Dissolve the substituted phenylhydrazine hydrochloride (1.0 eq) in a minimal amount of absolute ethanol in a round-bottom flask.
-
Add the aldehyde or ketone (1.0-1.2 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration and wash with cold ethanol or an appropriate solvent.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure hydrazone.
Antifungal Susceptibility Testing (Broth Microdilution Method):
The antifungal activity of the synthesized compounds can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
Serially dilute the stock solutions in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of final concentrations.
-
Prepare a standardized fungal inoculum (e.g., Candida species) and add it to each well.
-
Include positive (antifungal drug, e.g., fluconazole) and negative (vehicle control, DMSO) controls.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.
Synthetic Pathways and Logical Relationships
Substituted phenylhydrazines are key starting materials in several important synthetic transformations, most notably the Fischer indole synthesis and the Knorr pyrazole synthesis. The electronic and steric properties of the substituents on the phenyl ring can influence the reaction's feasibility, yield, and regioselectivity.
Fischer Indole Synthesis:
The Fischer indole synthesis is a classic method for preparing indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions. The reaction proceeds through a hydrazone intermediate, which undergoes a[1][1]-sigmatropic rearrangement followed by cyclization and elimination of ammonia.
References
Spectroscopic Analysis of 3-Chloro-2-fluorophenylhydrazine Hydrochloride Isomers: A Comparative Guide
A comprehensive spectroscopic comparison of 3-Chloro-2-fluorophenylhydrazine hydrochloride and its positional isomers is currently challenging due to the limited availability of public experimental data. This guide provides a framework for such a comparison and presents available data for structurally related compounds to illustrate the analytical approach.
Spectroscopic Data Comparison
A direct comparison of spectroscopic data is essential for the unambiguous identification and differentiation of isomers. The following tables summarize the kind of data required for this analysis.
Table 1: ¹H NMR Spectroscopic Data of Phenylhydrazine Analogs
| Compound | Solvent | Chemical Shift (ppm) |
| 3-Fluorophenylhydrazine hydrochloride[1] | DMSO-d₆ | 10.50, 8.7, 7.297, 6.874, 6.831, 6.730[1] |
| 4-Fluorophenylhydrazine hydrochloride | DMSO-d₆ | Data not available |
| 3-Chlorophenylhydrazine hydrochloride | DMSO-d₆ | Data not available |
| This compound | DMSO-d₆ | Data not available |
Table 2: ¹³C NMR Spectroscopic Data of Phenylhydrazine Analogs
| Compound | Solvent | Chemical Shift (ppm) |
| 3-Fluorophenylhydrazine hydrochloride | - | Data not available in search results |
| 4-Fluorophenylhydrazine hydrochloride | - | Data not available in search results |
| 3-Chlorophenylhydrazine hydrochloride | - | Data not available in search results |
| This compound | - | Data not available |
Table 3: FT-IR Spectroscopic Data of Phenylhydrazine Analogs
| Compound | Sample Prep | Key Peaks (cm⁻¹) |
| 3-Fluorophenylhydrazine hydrochloride | - | Data not available in search results |
| 4-Fluorophenylhydrazine hydrochloride | KBr Wafer | Specific peak data not available in search results |
| 3-Chlorophenylhydrazine hydrochloride | - | Data not available in search results |
| This compound | - | Data not available |
Table 4: Mass Spectrometry Data of Phenylhydrazine Analogs
| Compound | Ionization Method | [M+H]⁺ (m/z) |
| 3-Fluorophenylhydrazine | - | Data not available in search results |
| (4-chloro-2-fluorophenyl)hydrazine | Predicted | 161.02764 |
| (2-chloro-3-fluorophenyl)hydrazine | Predicted | 161.02764 |
| 3-Chloro-2-fluorophenylhydrazine | - | Data not available |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of results. The following are generalized procedures for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the analyte (approximately 5-10 mg) would be dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The infrared spectrum of a solid sample would be obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. The sample could be prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a typical range of 4000-400 cm⁻¹, and the positions of absorption bands would be reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS): The mass spectrum of the compound would be acquired using a mass spectrometer, typically with an electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) setup. The instrument would be operated in positive or negative ion mode to determine the mass-to-charge ratio (m/z) of the molecular ion and its fragments.
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and comparison of chemical isomers.
Caption: General workflow for the spectroscopic comparison of isomers.
Signaling Pathways and Logical Relationships
Phenylhydrazine derivatives are known to be utilized in various synthetic pathways, most notably the Fischer indole synthesis. The specific signaling pathways in which this compound and its isomers are involved are not detailed in the available literature. However, the logical relationship for their synthesis would typically involve the diazotization of the corresponding chloro-fluoroaniline followed by reduction.
Caption: Generalized synthesis pathway for phenylhydrazine derivatives.
References
A Comparative Guide to the Validation of Analytical Methods for Quantifying Residual 3-Chloro-2-fluorophenylhydrazine Hydrochloride
For researchers, scientists, and drug development professionals, the accurate quantification of residual impurities is a critical aspect of pharmaceutical development and quality control. 3-Chloro-2-fluorophenylhydrazine hydrochloride, a potential process-related impurity, requires robust analytical methods to ensure its levels are within acceptable limits. This guide provides a comparative overview of common analytical techniques that can be validated for the quantification of this and similar hydrazine compounds. While specific validated methods for this compound are not extensively published, this guide draws upon established validation principles and data from analogous hydrazine and phenylhydrazine compounds.
Comparison of Analytical Techniques
The primary analytical methods suitable for quantifying trace levels of hydrazine compounds include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV/Visible Spectrophotometry. Often, these methods incorporate a derivatization step to improve the analyte's chromatographic retention, volatility, or detectability.
Table 1: Comparison of Analytical Method Performance for Hydrazine Compound Quantification
| Parameter | HPLC-UV (with Derivatization) | GC-MS (with Derivatization) | Spectrophotometry (with Derivatization) |
| Principle | Chromatographic separation of the derivatized analyte followed by UV detection. | Chromatographic separation of the derivatized analyte based on volatility, followed by mass spectrometric detection. | Formation of a colored complex after derivatization, with concentration measured by absorbance. |
| Specificity | High | Very High | Moderate to High |
| Sensitivity | High (ng/mL to µg/mL) | Very High (pg/mL to ng/mL) | Moderate (µg/mL) |
| Linearity Range | Typically 2-3 orders of magnitude. | Typically 3-4 orders of magnitude. | Typically 1-2 orders of magnitude. |
| Precision (%RSD) | < 2% | < 5% | < 5% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 97-103% |
| Throughput | Moderate | Moderate | High |
| Instrumentation Cost | Moderate | High | Low |
| Typical Derivatizing Agent | Salicylaldehyde, p-Nitrobenzaldehyde | Acetone, Pentafluorobenzaldehyde | p-Dimethylaminobenzaldehyde |
Experimental Protocols
Detailed methodologies are crucial for the successful validation and implementation of any analytical method. Below are representative protocols for the techniques discussed.
HPLC-UV Method with Salicylaldehyde Derivatization
This method is based on the reaction of the hydrazine moiety with salicylaldehyde to form a stable hydrazone that can be readily detected by a UV detector.
Objective: To quantify residual this compound in a drug substance.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis Detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Ammonium acetate
-
Glacial acetic acid
-
Salicylaldehyde
-
This compound reference standard
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., methanol/water mixture) to prepare a stock solution. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh the drug substance, dissolve it in the diluent, and sonicate if necessary.
-
Derivatization: To an aliquot of the standard and sample solutions, add a solution of salicylaldehyde in methanol. Allow the reaction to proceed at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient mixture of acetonitrile and ammonium acetate buffer.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by the UV spectrum of the derivatized product (typically in the range of 300-400 nm).
-
Injection Volume: 20 µL
-
-
Validation Parameters:
-
Specificity: Analyze blank, placebo, and spiked samples to ensure no interference at the retention time of the analyte.
-
Linearity: Analyze the calibration standards and plot the peak area against concentration. Perform a linear regression analysis.
-
Accuracy (Recovery): Spike the drug substance with known amounts of the analyte at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration) and calculate the percentage recovery.
-
Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of a homogeneous sample on the same day (repeatability) and on different days with different analysts or equipment (intermediate precision). Express the results as the relative standard deviation (%RSD).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
GC-MS Method with Acetone Derivatization
This method involves the derivatization of the hydrazine compound with acetone to form a volatile hydrazone, which is then analyzed by GC-MS.
Objective: To quantify trace levels of this compound.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Autosampler
-
Analytical balance
-
Volumetric flasks and pipettes
Reagents and Materials:
-
Acetone (GC grade)
-
Methanol (GC grade)
-
Dichloromethane (GC grade)
-
This compound reference standard
Procedure:
-
Standard and Sample Preparation: Prepare stock and working solutions of the reference standard and the sample in a suitable solvent system, such as a mixture of acetone, methanol, and dichloromethane. The acetone in the solvent mixture also acts as the derivatizing agent.[1]
-
Derivatization: The reaction between hydrazine and acetone is typically rapid and can occur at room temperature upon mixing.[1]
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250°C
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI)
-
MS Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic ions of the derivatized analyte.
-
-
Validation Parameters: Follow a similar validation strategy as outlined for the HPLC-UV method, adapting the procedures for GC-MS analysis.
Visualizing the Workflow
To better understand the processes involved in analytical method validation and selection, the following diagrams are provided.
References
The Impact of Fluorination on the Bioactivity of Phenylhydrazine Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of the bioactivity of fluorinated versus non-fluorinated phenylhydrazine derivatives, supported by experimental data, to illuminate the profound influence of this unique halogen on pharmacological activity.
Phenylhydrazine and its derivatives have long been recognized as a versatile scaffold in drug discovery, exhibiting a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, and enzyme inhibitory properties.[1][2] The introduction of fluorine atoms into this privileged structure can dramatically alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, thereby modulating its biological efficacy.[3][4] This guide synthesizes data from various studies to offer a clear comparison of the bioactivity of these two classes of compounds.
Comparative Bioactivity Data
The following tables summarize quantitative data from various studies, highlighting the differences in bioactivity between non-fluorinated and fluorinated phenylhydrazine derivatives.
Table 1: Anticancer Activity
| Compound Class | Derivative | Cell Line | Bioactivity Metric (IC50) | Reference |
| Fluorinated | Schiff base with 5 fluorine atoms (Compound 6) | A549 (Lung Carcinoma) | 0.64 μM | [5][6] |
| Fluorinated | Schiff base with 2 fluorine atoms (Compound 5) | A549 (Lung Carcinoma) | Antiproliferative (PI: 4.95) | [5][6] |
| Non-Fluorinated | Pyrazolone Phenylhydrazone Ligand (HL) | Various | Potent (compared to 5-fluorouracil) | [7] |
IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. PI: Proliferation Index.
Table 2: Antimicrobial and Antifungal Activity
| Compound Class | Derivative | Target Organism(s) | Bioactivity Metric (MIC) | Reference |
| Fluorinated | N'-phenylhydrazide (A11) | Candida albicans | 1.9 - 4.0 µg/mL | [8][9] |
| Fluorinated | N'-phenylhydrazide (D5) | Fluconazole-resistant C. albicans | 2.2 - 2.7 µg/mL | [8] |
| Non-Fluorinated | 4-cyanophenylhydrazine derivative | Carbapenem-resistant Acinetobacter baumannii | 0.25 µg/mL | [10] |
| Non-Fluorinated | Benzofuran phenylhydrazones | Various bacteria and fungi | Good to moderate activity | [2] |
| Non-Fluorinated | Phenylhydrazone derivatives | Various bacteria and fungi | Promising activity | [11] |
MIC: Minimum Inhibitory Concentration. A lower value indicates higher potency.
Table 3: Enzyme Inhibitory Activity
| Compound Class | Derivative | Target Enzyme | Bioactivity Metric (IC50) | Reference |
| Fluorinated | 3-Phenylcoumarin-7-O-sulfamate derivatives | Steroid Sulfatase | 0.27 µM | [12] |
| Non-Fluorinated | 1-substituted-2-phenylhydrazone (2a) | hMAO-A | 0.342 µM | [13] |
| Non-Fluorinated | 1-substituted-2-phenylhydrazone (2b) | hMAO-A | 0.028 µM | [13] |
hMAO-A: Human Monoamine Oxidase A.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Synthesis of Phenylhydrazone Derivatives
A common synthetic route involves the condensation reaction between a substituted phenylhydrazine and a suitable carbonyl compound (aldehyde or ketone).[1]
-
General Procedure: Equimolar amounts of the substituted acetophenone and phenylhydrazine are dissolved in absolute ethanol. A few drops of glacial acetic acid are added as a catalyst. The mixture is refluxed for several hours (e.g., 3 hours at 65-75 °C).[1][11] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is filtered, dried, and may be purified by recrystallization.[11]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[8][14]
-
Procedure: The test compounds are serially diluted in a liquid growth medium (e.g., RPMI 1640 for fungi) in microtiter plates.[14] A standardized inoculum of the target microorganism is added to each well. The plates are incubated under appropriate conditions. The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[11][14]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6]
-
Procedure: Cancer cells (e.g., A549) are seeded in 96-well plates and incubated. The cells are then treated with various concentrations of the test compounds. After a specific incubation period, MTT solution is added to each well. The viable cells reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value is calculated from the dose-response curve.[5][6]
Visualizing the Concepts
The following diagrams illustrate key concepts and workflows relevant to the bioactivity of phenylhydrazine derivatives.
General workflow for the synthesis and bioactivity screening of phenylhydrazone derivatives.
Proposed apoptotic pathway induced by fluorinated phenylhydrazine derivatives in cancer cells.
Conclusion
The strategic incorporation of fluorine into the phenylhydrazine scaffold consistently demonstrates a significant impact on bioactivity. The presented data suggests that fluorination can enhance anticancer and antifungal properties, as evidenced by the potent activity of fluorinated derivatives against lung cancer cells and various fungal strains.[5][6][8][9] However, it is crucial to note that non-fluorinated derivatives also exhibit remarkable potency in specific contexts, such as the inhibition of drug-resistant bacteria and certain enzymes.[10][13]
The decision to incorporate fluorine should be guided by the specific therapeutic target and desired pharmacological profile. This comparative guide serves as a valuable resource for researchers in the rational design of novel phenylhydrazine-based therapeutic agents, underscoring the nuanced and powerful role of fluorine in medicinal chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line | Iranian Journal of Public Health [ijph.tums.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Serendipitous identification of phenylhydrazine derivatives as potent inhibitors of carbapenem-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
- 12. Synthesis and Biological Evaluation of Fluorinated 3-Phenylcoumarin-7-O-Sulfamate Derivatives as Steroid Sulfatase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Antibody Cross-Reactivity for 3-Chloro-2-fluorophenylhydrazine Derivatives: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting and evaluating cross-reactivity studies of antibodies raised against 3-Chloro-2-fluorophenylhydrazine derivatives. In the absence of publicly available studies on this specific compound, this document outlines a standardized, best-practice approach based on established principles of hapten-based immunoassay development. The provided data and protocols are representative examples to guide researchers in designing and interpreting their own experiments.
Principles of Antibody Generation against Small Molecules
Small molecules like 3-Chloro-2-fluorophenylhydrazine are not immunogenic on their own and are classified as haptens. To elicit an antibody response, the hapten must be covalently coupled to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).[1] The design of the hapten and the point of attachment to the carrier protein are critical factors that influence the specificity and affinity of the resulting antibodies. A well-designed hapten will expose unique structural features of the target molecule to the immune system, thereby generating highly specific antibodies.
Hypothetical Cross-Reactivity Data
The cross-reactivity of an antibody is a measure of its ability to bind to molecules that are structurally similar to the target antigen. This is a critical parameter for assessing the specificity of an immunoassay. The following table presents hypothetical cross-reactivity data for a polyclonal antibody raised against a 3-Chloro-2-fluorophenylhydrazine-KLH conjugate. The data is presented as IC50 values (the concentration of the analyte that causes 50% inhibition of the signal) and the cross-reactivity percentage, calculated as:
(IC50 of 3-Chloro-2-fluorophenylhydrazine / IC50 of competing compound) x 100%.
| Compound | Structure | IC50 (nM) | Cross-Reactivity (%) |
| 3-Chloro-2-fluorophenylhydrazine | (Image of 3-Chloro-2-fluorophenylhydrazine) | 15 | 100 |
| 2-Fluorophenylhydrazine | (Image of 2-Fluorophenylhydrazine) | 350 | 4.3 |
| 3-Chlorophenylhydrazine | (Image of 3-Chlorophenylhydrazine) | 520 | 2.9 |
| 4-Chlorophenylhydrazine | (Image of 4-Chlorophenylhydrazine) | > 10,000 | < 0.15 |
| Phenylhydrazine | (Image of Phenylhydrazine) | > 10,000 | < 0.15 |
| 3,4-Dichlorophenylhydrazine | (Image of 3,4-Dichlorophenylhydrazine) | 8,500 | 0.18 |
| 2,4-Dinitrophenylhydrazine | (Image of 2,4-Dinitrophenylhydrazine) | > 25,000 | < 0.06 |
Note: The structures are illustrative placeholders.
Experimental Protocols
The following is a representative protocol for a competitive enzyme-linked immunosorbent assay (ELISA) to determine the cross-reactivity of antibodies against 3-Chloro-2-fluorophenylhydrazine.
Materials and Reagents
-
Coating Antigen: 3-Chloro-2-fluorophenylhydrazine conjugated to a carrier protein (e.g., BSA).
-
Primary Antibody: Polyclonal or monoclonal antibody raised against 3-Chloro-2-fluorophenylhydrazine-KLH.
-
Secondary Antibody: Horseradish peroxidase (HRP)-conjugated anti-species antibody (e.g., anti-rabbit IgG).
-
Standards and Competitors: 3-Chloro-2-fluorophenylhydrazine and related compounds dissolved in a suitable solvent and diluted in Assay Buffer.
-
96-well Microtiter Plates
-
Coating Buffer: 0.05 M Carbonate-Bicarbonate, pH 9.6.
-
Washing Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).
-
Blocking Buffer: 1% BSA in PBST.
-
Assay Buffer: 0.5% BSA in PBST.
-
Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine).
-
Stop Solution: 2 M Sulfuric Acid.
Procedure
-
Coating: Dilute the coating antigen to 1 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of Washing Buffer.
-
Blocking: Add 200 µL/well of Blocking Buffer. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Add 50 µL of standard or competing compound dilutions to the appropriate wells. Then, add 50 µL of the primary antibody (diluted in Assay Buffer to a concentration that gives 80-90% of the maximum signal) to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody (diluted according to the manufacturer's instructions) to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with Washing Buffer.
-
Substrate Reaction: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot a standard curve of absorbance versus the logarithm of the analyte concentration. Determine the IC50 values for the target analyte and each of the competing compounds.
Visualizations
Caption: Workflow for the competitive ELISA to determine antibody cross-reactivity.
References
A comparative analysis of the synthetic utility of various substituted phenylhydrazines
A Comparative Guide to the Synthetic Utility of Substituted Phenylhydrazines
For Researchers, Scientists, and Drug Development Professionals
Substituted phenylhydrazines are versatile and indispensable reagents in modern organic synthesis, serving as foundational building blocks for a vast array of heterocyclic compounds.[1] Their utility is prominently featured in the synthesis of pharmaceuticals, agrochemicals, dyes, and other functional materials.[2][3] The reactivity and synthetic pathway of a phenylhydrazine derivative are profoundly influenced by the nature and position of substituents on the phenyl ring. This guide provides a comparative analysis of the synthetic utility of various substituted phenylhydrazines in key chemical transformations, supported by experimental data and detailed protocols.
The Fischer Indole Synthesis
The Fischer indole synthesis is a classic and powerful method for constructing the indole nucleus, a core scaffold in numerous natural products and pharmaceuticals.[4][5] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a substituted phenylhydrazine and a ketone or aldehyde.[6]
The electronic properties of the substituents on the phenylhydrazine ring play a critical role. Electron-donating groups (EDGs) such as methoxy (-OCH₃) and methyl (-CH₃) increase the electron density of the ring, which facilitates the key[7][7]-sigmatropic rearrangement step, often leading to higher yields under milder conditions.[4] Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) can hinder this step, sometimes requiring more forceful conditions or resulting in lower yields.[8]
Comparative Performance Data
The following table summarizes reaction yields for the Fischer indole synthesis using various substituted phenylhydrazines, illustrating the impact of the substituent's electronic nature.
| Phenylhydrazine Derivative | Carbonyl Compound | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| p-Tolylhydrazine HCl (EDG) | Isopropyl methyl ketone | Acetic Acid | 2.25 hours | High (not specified) | [4] |
| o-Tolylhydrazine HCl (EDG) | Isopropyl methyl ketone | Acetic Acid | Not specified | 85 | [8] |
| m-Tolylhydrazine HCl (EDG) | Isopropyl methyl ketone | Acetic Acid | Not specified | 82 | [8] |
| p-Nitrophenylhydrazine (EWG) | Isopropyl methyl ketone | Acetic Acid | Not specified | No reaction | [8] |
| p-Nitrophenylhydrazine (EWG) | 2-Methylcyclohexanone | Acetic Acid (reflux) | Not specified | 75 | [8] |
| 2-Methoxyphenylhydrazine (EDG) | Ethyl pyruvate | HCl/EtOH | Not specified | Variable* | [5] |
*Note: The reaction with 2-methoxyphenylhydrazine can yield abnormal products due to cyclization on the substituted side.[5]
Experimental Protocol: Synthesis of 2,3,5-trimethyl-1H-indole
This protocol is adapted from a general procedure for the Fischer indole synthesis using p-tolylhydrazine hydrochloride and isopropyl methyl ketone.[4]
Materials:
-
p-Tolylhydrazine hydrochloride (1.62 mmol)
-
Isopropyl methyl ketone (1.62 mmol)
-
Glacial acetic acid (2 g, ~0.03 mol)
-
1 M Sodium hydroxide solution
-
Dichloromethane or Chloroform
-
Anhydrous sodium sulfate
Procedure:
-
Combine p-tolylhydrazine hydrochloride and isopropyl methyl ketone in a round-bottom flask.
-
Add glacial acetic acid to the mixture.
-
Reflux the mixture with stirring for 2.25 hours, monitoring the reaction's progress via Thin Layer Chromatography (TLC).[4]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the mixture with a 1 M sodium hydroxide solution.
-
Dilute with water and perform a liquid-liquid extraction using dichloromethane or chloroform (3 x 100 mL).[4]
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue using column chromatography on silica gel to obtain the final indole product.[4]
Visualization: Fischer Indole Synthesis Mechanism
The accepted mechanism involves the formation of a phenylhydrazone, which tautomerizes to an ene-hydrazine. This intermediate then undergoes a[7][7]-sigmatropic rearrangement, followed by cyclization and the elimination of ammonia to form the aromatic indole ring.[6]
Caption: The mechanistic pathway of the Fischer indole synthesis.
The Japp-Klingemann Reaction
The Japp-Klingemann reaction is a versatile method for synthesizing hydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts.[9] This reaction is particularly valuable as the resulting hydrazones are key intermediates for other transformations, most notably the Fischer indole synthesis.[9][10] The reaction proceeds via coupling of the diazonium salt with the enolate of the β-dicarbonyl compound, followed by the cleavage of an acyl or carboxyl group.[11][12]
The electronic nature of the substituent on the aryl diazonium salt (derived from the corresponding substituted aniline) influences the electrophilicity of the diazonium ion and thus the rate of the coupling step.
Comparative Performance Data
While direct comparative yield tables are sparse in the literature, the reaction is widely applicable to a range of substituted aryl diazonium salts. The examples below highlight the versatility of the reaction in forming precursors for indole synthesis.
| Aryl Diazonium Salt Source | β-Keto-Ester/Acid | Conditions | Product Type | Reference |
| Benzenediazonium chloride | Ethyl-2-methylacetoacetate | NaOAc | Phenylhydrazone of ethyl pyruvate | [11] |
| Substituted diazonium salts | 2-Substituted acetoacetic ester | Base | Ketoacid arylhydrazone | [10] |
| Acylbenzenediazonium salts | 2-Oxo-3-piperidinecarboxylic acid | Not specified | Acylphenylhydrazone of 2,3-piperidinedione | [13] |
Experimental Protocol: General Procedure for Japp-Klingemann Reaction
This generalized protocol is based on the established mechanism of the reaction.[9]
Materials:
-
Substituted Aniline (1.0 eq)
-
Sodium Nitrite (1.1 eq)
-
Hydrochloric Acid
-
β-Keto-ester or β-Keto-acid (1.0 eq)
-
Sodium Hydroxide or Sodium Acetate
-
Appropriate solvent (e.g., water, ethanol)
Procedure:
-
Diazotization: Dissolve the substituted aniline in aqueous hydrochloric acid and cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise, maintaining the low temperature, to form the aryl diazonium salt.
-
Enolate Formation: In a separate flask, dissolve the β-keto-ester or β-keto-acid in a suitable solvent and add a base (e.g., sodium hydroxide, sodium acetate) to generate the enolate.
-
Coupling: Slowly add the cold diazonium salt solution to the enolate solution. Stir the reaction mixture at low temperature and then allow it to warm to room temperature.
-
Workup: The reaction mixture is typically acidified to facilitate the cleavage and rearrangement to the final hydrazone product.
-
Isolation: The resulting hydrazone often precipitates from the solution and can be collected by filtration. Further purification can be achieved by recrystallization.
Visualization: Japp-Klingemann Reaction Mechanism
The mechanism involves the deprotonation of the β-keto-ester, nucleophilic attack on the diazonium salt to form an azo compound, and subsequent hydrolysis and decomposition to yield the final hydrazone.[9]
Caption: Key steps in the Japp-Klingemann reaction.
Synthesis of Pyrazoles and Pyrazolines
Substituted phenylhydrazines are crucial for the synthesis of pyrazole and pyrazoline heterocycles, which are prevalent in medicinal chemistry.[7] The most common approach is the condensation reaction between a phenylhydrazine and a 1,3-dicarbonyl compound (for pyrazoles) or an α,β-unsaturated ketone/aldehyde (for pyrazolines).[7][14]
Comparative Performance Data
The following data for a microwave-assisted synthesis of 1,3,5-trisubstituted pyrazoles demonstrates the tolerance of the reaction for various substituents on the phenylhydrazine ring.[15]
| Phenylhydrazine Derivative | Co-reactant | Solvent | Conditions | Yield (%) | Reference |
| Phenylhydrazine HCl | Pd₂(dba)₃ | DMSO | 50W MW, 100°C, 5 min | 94 | [15] |
| 4-Fluorophenylhydrazine HCl | Pd₂(dba)₃ | DMSO | 50W MW, 100°C, 5 min | 91 | [15] |
| 4-Chlorophenylhydrazine HCl | Pd₂(dba)₃ | DMSO | 50W MW, 100°C, 5 min | 93 | [15] |
| 4-Bromophenylhydrazine HCl | Pd₂(dba)₃ | DMSO | 50W MW, 100°C, 5 min | 92 | [15] |
| 4-Nitrophenylhydrazine HCl | Pd₂(dba)₃ | DMSO | 50W MW, 100°C, 5 min | 86 | [15] |
| 4-Methylphenylhydrazine HCl | Pd₂(dba)₃ | DMSO | 50W MW, 100°C, 5 min | 90 | [15] |
Experimental Protocol: Synthesis of N-Substituted Pyrazolines
This protocol is a general method for the synthesis of pyrazolines from chalcones and hydrazine, adapted for substituted phenylhydrazines.[14]
Materials:
-
Substituted Chalcone (e.g., 1,3-diphenyl-2-propen-1-one) (0.01 mol)
-
Substituted Phenylhydrazine (0.01 mol)
-
Glacial Acetic Acid (25 mL)
Procedure:
-
In a round-bottom flask, create a mixture of the substituted chalcone (0.01 mol) and the substituted phenylhydrazine (0.01 mol) in 25 mL of glacial acetic acid.
-
Reflux the reaction mixture for 8 hours.
-
Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into 50 mL of ice-cold water to precipitate the product.[14]
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol.[14]
Visualization: Pyrazole Synthesis Workflow
This diagram illustrates a typical workflow for the synthesis and isolation of pyrazole derivatives.
Caption: A typical experimental workflow for pyrazole synthesis.
Conclusion
The synthetic utility of phenylhydrazine is significantly modulated by the electronic nature of its aromatic substituents. In the Fischer indole synthesis, electron-donating groups generally enhance reaction rates and yields, while electron-withdrawing groups can be detrimental. For reactions like pyrazole synthesis, a wide range of both electron-rich and electron-poor substituted phenylhydrazines can be successfully employed, showcasing the robustness of these condensation reactions. By understanding these substituent effects, researchers can strategically select the appropriate phenylhydrazine derivative to optimize reaction conditions, improve yields, and efficiently access a diverse library of valuable heterocyclic compounds for applications in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 3. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 9. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. organicreactions.org [organicreactions.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Method Validation for the Detection of Impurities in 3-Chloro-2-fluorophenylhydrazine hydrochloride
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of two distinct analytical methods for the validation of impurity detection in 3-Chloro-2-fluorophenylhydrazine hydrochloride. The control of impurities is a critical aspect of pharmaceutical manufacturing, ensuring the safety, quality, and efficacy of active pharmaceutical ingredients (APIs).[1][2][3] The methods presented here, a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a comparative Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS) method, are detailed with their respective experimental protocols and validation data. This objective comparison is intended to assist researchers and drug development professionals in selecting the most appropriate analytical strategy for their needs.
The synthesis of phenylhydrazine derivatives often involves diazotization of an aromatic amine followed by a reduction step.[4] Potential impurities in this compound can therefore include the starting material (3-chloro-2-fluoroaniline), positional isomers, and by-products from these synthetic steps.[5] Effective analytical methods are essential for the separation, detection, and quantification of such impurities.[5]
Experimental Protocols
This section details the methodologies for a primary HPLC-UV method and a comparative UPLC-MS method for the analysis of impurities in this compound.
Method 1: Primary Method - High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is a robust and widely used technique for routine quality control of pharmaceutical substances due to its reliability and cost-effectiveness.[5]
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: Waters X-Bridge C18 (250 mm × 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 25 80 30 80 31 10 | 35 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1.0 mg/mL.
Method 2: Comparative Method - Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS)
UPLC-MS offers higher resolution, sensitivity, and the ability to identify unknown impurities through mass determination, making it a powerful tool for in-depth impurity profiling.[2][3]
-
Instrumentation: A UPLC system coupled to a Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.
-
Column: Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 5 10 95 12 95 12.1 5 | 15 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS Detector: Electrospray Ionization (ESI) in positive mode.
-
Scan Range: 50-500 m/z.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Injection Volume: 2 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.
Method Validation and Comparative Data
Method validation is a critical process that demonstrates an analytical procedure is suitable for its intended purpose.[6][7] The validation parameters are based on the International Council for Harmonisation (ICH) guidelines.[8][9][10]
Data Presentation
The following tables summarize the hypothetical validation data for the two methods.
Table 1: Specificity and Resolution
| Parameter | HPLC-UV | UPLC-MS | Acceptance Criteria |
| Resolution (API and nearest impurity) | 2.2 | 3.5 | > 2.0 |
| Peak Purity (API) | Pass | Pass | No co-eluting peaks |
Table 2: Linearity
| Parameter | HPLC-UV | UPLC-MS | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9992 | 0.9998 | ≥ 0.999 |
| Range (% of specification) | 0.05 - 0.3 | 0.01 - 0.3 | Defined by reporting threshold and specification limit |
Table 3: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | HPLC-UV | UPLC-MS |
| LOD (% of test concentration) | 0.015% | 0.003% |
| LOQ (% of test concentration) | 0.05% | 0.01% |
Table 4: Accuracy (Recovery %)
| Spiked Level | HPLC-UV | UPLC-MS | Acceptance Criteria |
| LOQ | 98.5% | 101.2% | 80.0 - 120.0% |
| 100% | 101.2% | 100.5% | 90.0 - 110.0% |
| 150% | 102.1% | 99.8% | 90.0 - 110.0% |
Table 5: Precision (%RSD)
| Parameter | HPLC-UV | UPLC-MS | Acceptance Criteria |
| Repeatability (n=6) | 1.8% | 1.2% | ≤ 5.0% |
| Intermediate Precision (n=6) | 2.5% | 1.9% | ≤ 10.0% |
Table 6: Robustness
| Parameter Variation | HPLC-UV (%RSD) | UPLC-MS (%RSD) | Acceptance Criteria |
| Flow Rate (±10%) | 2.1% | 1.5% | ≤ 10.0% |
| Column Temperature (±5°C) | 2.4% | 1.8% | ≤ 10.0% |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in method validation.
Caption: Workflow for impurity analysis.
Caption: Logical flow of validation parameters.
Conclusion
Both the HPLC-UV and UPLC-MS methods are suitable for the detection and quantification of impurities in this compound, with each offering distinct advantages.
-
HPLC-UV: This method is demonstrated to be accurate, precise, and robust, making it ideal for routine quality control in a manufacturing environment. Its lower cost and simpler instrumentation are significant advantages for high-throughput testing.
-
UPLC-MS: This method provides superior sensitivity (lower LOD and LOQ) and selectivity. The primary advantage of UPLC-MS is its ability to provide mass information, which is invaluable for the identification of unknown impurities and for comprehensive impurity profiling during drug development and stability studies. The shorter run time also increases sample throughput.
Recommendation: For routine quality control where known impurities are monitored, the validated HPLC-UV method is sufficient and cost-effective. For development, characterization, and investigation of unknown impurities, the UPLC-MS method is the superior choice, providing a higher degree of confidence in the impurity profile. The selection of the method should be based on the specific requirements of the analysis at different stages of the drug development lifecycle.
References
- 1. m.youtube.com [m.youtube.com]
- 2. rroij.com [rroij.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. scielo.br [scielo.br]
- 7. wjarr.com [wjarr.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. ijrrjournal.com [ijrrjournal.com]
- 10. fda.gov [fda.gov]
Safety Operating Guide
Proper Disposal of 3-Chloro-2-fluorophenylhydrazine Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 3-Chloro-2-fluorophenylhydrazine hydrochloride is critical for ensuring the safety of laboratory personnel and protecting the environment. This guide provides detailed procedures for the proper handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development.
Immediate Safety and Handling Precautions
This compound is a hazardous substance that can cause skin and serious eye irritation. It may also be harmful if swallowed or inhaled.[1][2][3] Adherence to strict safety protocols is essential during handling and disposal.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Gloves: Chemical-resistant gloves.
-
Protective Clothing: A lab coat or other protective garments.
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, a dust respirator is necessary.[1]
Quantitative Data Summary
While specific quantitative limits for disposal are determined by local and national regulations, the following table summarizes key hazard information for this compound and related compounds.
| Parameter | Value | Source |
| Hazard Statements | H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1][2] H319: Causes serious eye irritation.[1][2] H335: May cause respiratory irritation.[1] | [1][2] |
| Precautionary Statements (Disposal) | P501: Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation.[1][4] | [1][4] |
| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1][4] | [1][4] |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to engage a licensed waste disposal company.[2][5] The following steps outline the process for preparing the waste for collection.
1. Waste Segregation and Collection:
- Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, wipes) in a dedicated, clearly labeled, and sealable container.
- The container should be clean, dry, and made of a material compatible with the chemical.[1]
2. Spill Management:
- In the event of a spill, immediately alert personnel in the area.[1]
- For dry spills, use dry clean-up procedures to avoid generating dust.[1] Sweep or vacuum the material and place it into the designated waste container.
- For wet spills, absorb the material with an inert substance and place it in the waste container.
- Wash the spill area thoroughly with water, preventing runoff from entering drains.[1]
3. Container Labeling and Storage:
- Clearly label the waste container with the chemical name: "Waste this compound" and appropriate hazard symbols.
- Store the sealed container in a well-ventilated, designated hazardous waste storage area, away from incompatible materials.
4. Arranging for Disposal:
- Contact a licensed hazardous waste disposal company to arrange for pickup and proper disposal.
- Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) and any other relevant information about the waste.
- Disposal should be carried out in accordance with all local, state, and federal regulations.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Figure 1. Disposal Workflow for this compound.
References
Personal protective equipment for handling 3-Chloro-2-fluorophenylhydrazine hydrochloride
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, immediate safety and logistical information for 3-Chloro-2-fluorophenylhydrazine hydrochloride (CAS No. 517920-75-1), including detailed operational and disposal plans to ensure laboratory safety and procedural accuracy.
Hazard Identification and Personal Protective Equipment
This compound is a chemical that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation. Additionally, it may cause respiratory irritation.[1] Adherence to proper personal protective equipment (PPE) protocols is mandatory to minimize exposure risks.
Table 1: Required Personal Protective Equipment (PPE) [1][2]
| Protection Type | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields or a face shield. | To protect against splashes and dust particles that can cause serious eye irritation.[1][2] |
| Hand Protection | Protective gloves (e.g., nitrile rubber). | To prevent skin contact which can cause irritation.[1][2] |
| Skin and Body Protection | Impervious clothing, such as a lab coat or coveralls. | To protect the skin from accidental splashes or spills.[1][2] |
| Respiratory Protection | A suitable respirator should be used when dusts are generated or if ventilation is inadequate. | To prevent inhalation of dust that may cause respiratory tract irritation.[1] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation :
-
Handling :
-
Storage :
First Aid Measures
In the event of exposure, immediate action is critical.
Table 2: First Aid Procedures [1]
| Exposure Route | Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing and shoes. Wash skin thoroughly with soap and plenty of water. If skin irritation occurs, seek medical advice.[1][2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek medical attention if you feel unwell.[1] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[1] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure compliance with regulations.
-
Waste Chemical Disposal :
-
Contaminated Material Disposal :
Spill Management
In case of a spill, follow these steps to ensure safety and proper cleanup.
-
Evacuate : Evacuate personnel from the immediate area.[2]
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : Prevent further leakage or spillage if it is safe to do so.[1]
-
Clean-up :
-
Decontaminate : Clean the spill area thoroughly with a suitable decontaminating agent.[1]
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
